2,2,2-Trifluoroethyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoroethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICECLJDLAVVEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339501 | |
| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25236-64-0 | |
| Record name | Ethanol, 2,2,2-trifluoro-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25236-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2,2,2-Trifluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2,2,2-Trifluoroethyl methanesulfonate (B1217627), a key reagent in organic synthesis, particularly in the introduction of the trifluoroethyl moiety. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a visualization of its synthetic pathway.
Core Physical Properties
2,2,2-Trifluoroethyl methanesulfonate is a colorless to light yellow liquid at room temperature. Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₃H₅F₃O₃S |
| Molecular Weight | 178.13 g/mol |
| Boiling Point | 99 °C at 35 mmHg |
| Density | 1.513 - 1.52 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.367 - 1.37 |
| Flash Point | 103 - 104 °C |
| Appearance | Colorless to light yellow clear liquid |
| Purity | >98.0% (GC) |
| Solubility | While specific quantitative data is not readily available, based on the solubility of similar compounds like 2,2,2-Trifluoroethyl trifluoromethanesulfonate, it is expected to be slightly soluble in water and soluble in polar organic solvents such as methanol, chloroform, dichloromethane, and tetrahydrofuran. |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for the determination of the key physical properties of this compound. These protocols are based on internationally recognized guidelines to ensure accuracy and reproducibility.
Boiling Point Determination (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods can be employed for this determination.
Method: Ebulliometer
-
Apparatus: An ebulliometer equipped with a condenser and a temperature measuring device (thermometer or thermocouple) is used. The apparatus allows for the precise measurement of the boiling point under equilibrium conditions.
-
Procedure:
-
A sample of this compound is placed in the ebulliometer.
-
The sample is heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading during continuous boiling.
-
-
Precision: The temperature should be measured to an accuracy of ± 0.5 °C.
Density Determination (OECD Guideline 109)
Density is the mass of a substance per unit volume. For liquids, a pycnometer or a hydrometer can be used.
Method: Pycnometer
-
Apparatus: A pycnometer of a known volume is required, along with a balance capable of weighing to the nearest 0.1 mg.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.
-
The pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Method: Refractometer
-
Apparatus: An Abbé refractometer is commonly used for this measurement.
-
Procedure:
-
A small sample of this compound is placed on the prism of the refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, and with a specific wavelength of light (usually the sodium D-line, 589 nm).
-
Flash Point Determination (ASTM D3828)
The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.
Method: Small Scale Closed-Cup Tester
-
Apparatus: A small-scale closed-cup flash point tester is used. This method requires a small sample volume (typically 2-4 mL).[1][2][3]
-
Procedure:
-
The sample cup is filled with the specified volume of this compound.
-
The lid is closed, and the sample is heated at a controlled rate.
-
At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which a flash is observed.[1]
-
Synthesis Workflow of this compound
This compound is typically synthesized via the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base. The following diagram illustrates a general workflow for this synthesis.[4]
Caption: A flowchart illustrating the general synthetic route to this compound.
Role in Organic Synthesis: Trifluoroethoxylation
This compound serves as a potent electrophile for the introduction of the 2,2,2-trifluoroethoxy group onto various nucleophiles. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.
Caption: Nucleophilic substitution reaction showcasing the role of this compound.
References
An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethyl methanesulfonate (B1217627), a vital reagent in modern organic synthesis, serves as a potent trifluoroethylating agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis and a key application in the functionalization of heterocyclic compounds are presented. Furthermore, this guide illustrates its mechanism of action and relevant synthetic workflows through detailed diagrams, offering valuable insights for professionals in research and drug development.
Chemical Structure and Identification
2,2,2-Trifluoroethyl methanesulfonate, often abbreviated as TFE-OMs, is a sulfonic acid ester. The molecule incorporates a trifluoroethyl group attached to a methanesulfonyl moiety. The highly electronegative fluorine atoms significantly influence the reactivity of the molecule, making the methanesulfonate group an excellent leaving group in nucleophilic substitution reactions.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | TFE-OMs, Trifluoroethyl mesylate, Mesyl trifluoroethane |
| CAS Number | 25236-64-0[1] |
| Molecular Formula | C₃H₅F₃O₃S[1] |
| SMILES | CS(=O)(=O)OCC(F)(F)F[1] |
| InChI | InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3[1] |
| InChIKey | ICECLJDLAVVEOW-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. Its high boiling point and density are characteristic of a fluorinated organic compound of its molecular weight.
| Property | Value | Source |
| Molecular Weight | 178.13 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | TCI Chemicals |
| Boiling Point | 99 °C @ 35 mmHg | ChemicalBook |
| Density | 1.513 g/mL at 20 °C | [2][3] |
| Refractive Index (n20/D) | 1.367 | ChemicalBook |
| Flash Point | 103 °C | ChemicalBook |
| Solubility | Soluble in common organic solvents. |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The key spectral data are presented below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | 3.14 | s | - | -SO₂-CH₃ |
| 4.54 | q | 8.5 Hz | -O-CH₂-CF₃ | |
| ¹³C NMR | 37.5 | s | - | -SO₂-CH₃ |
| 64.0 | q | 37.5 Hz | -O-CH₂-CF₃ | |
| 122.5 | q | 277.5 Hz | -CF₃ |
3.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1365 | Strong | S=O asymmetric stretch |
| 1175 | Strong | S=O symmetric stretch |
| 1280 | Strong | C-F stretch |
| 1000-1100 | Strong | C-O stretch |
3.3. Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 178 | [M]⁺ | Molecular ion |
| 99 | High | [CF₃CH₂O]⁺ |
| 83 | High | [CF₃CH₂]⁺ |
| 79 | Base Peak | [CH₃SO₂]⁺ |
Experimental Protocols
4.1. Synthesis of this compound
This protocol describes the synthesis of this compound from 2,2,2-trifluoroethanol (B45653) and methanesulfonyl chloride.
Materials:
-
2,2,2-Trifluoroethanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine (1.1 eq) is added to the solution.
-
Methanesulfonyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
4.2. Trifluoroethylation of Indole (B1671886)
This protocol details the C3-selective trifluoroethylation of indole using this compound, adapted from a procedure using a similar electrophilic trifluoroethylating agent.[4][5]
Materials:
-
Indole
-
This compound
-
Dichloromethane (anhydrous)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a vial, add indole (1.0 eq) and anhydrous dichloromethane.
-
Add 2,6-di-tert-butylpyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.3 eq) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is concentrated onto silica (B1680970) gel.
-
The product is purified by column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(2,2,2-trifluoroethyl)-1H-indole.
Visualizations
5.1. Synthesis Workflow
Caption: Synthesis workflow for this compound.
5.2. General Mechanism of Trifluoroethylation
Caption: General SN2 mechanism for trifluoroethylation.
5.3. Experimental Workflow for Indole Trifluoroethylation
Caption: Workflow for the trifluoroethylation of indole.
References
- 1. This compound | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 25236-64-0 [chemicalbook.com]
- 3. 25236-64-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate (CAS Number: 25236-64-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl methanesulfonate (B1217627), commonly referred to as trifluoroethyl mesylate, is a crucial reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its significance lies in its ability to introduce the 2,2,2-trifluoroethyl group into a wide array of molecules. The incorporation of this moiety can dramatically alter the physicochemical properties of a parent compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,2,2-trifluoroethyl methanesulfonate, with a focus on practical experimental protocols and its role in drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 25236-64-0 |
| Molecular Formula | C₃H₅F₃O₃S |
| Molecular Weight | 178.13 g/mol [1] |
| Density | 1.513 g/mL at 20 °C[2] |
| Boiling Point | 99 °C at 35 mmHg[3] |
| Flash Point | 103 °C[3] |
| Refractive Index (n20/D) | 1.367[3] |
| Purity | Typically >98.0% (GC) |
| Solubility | Soluble in most common organic solvents. |
Spectral Data
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
| Spectroscopy | Characteristic Data |
| ¹H NMR | The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (CH₂) adjacent to the trifluoromethyl group and a singlet for the methyl protons (CH₃) of the mesylate group. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the trifluoromethyl carbon, the methylene carbon, and the methyl carbon. |
| FT-IR | Key infrared absorption bands are expected for the S=O stretching of the sulfonate group, C-F stretching of the trifluoromethyl group, and C-H stretching of the alkyl groups. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as the trifluoroethyl group or the mesylate group. The NIST number for its GC-MS data is 237730.[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis from 2,2,2-Trifluoroethanol and Methanesulfonyl Chloride
Reagents and Equipment:
-
2,2,2-Trifluoroethanol
-
Methanesulfonyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq.) to the stirred solution.
-
Add methanesulfonyl chloride (1.05 eq.) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Reactivity and Applications
This compound is a potent electrophile, with the methanesulfonate group serving as an excellent leaving group in nucleophilic substitution reactions (Sₙ2). This reactivity makes it an ideal reagent for the introduction of the 2,2,2-trifluoroethyl moiety onto a variety of nucleophiles.
Trifluoroethylation of Nucleophiles
The general reaction involves the displacement of the mesylate by a nucleophile, as depicted below.
O-Trifluoroethylation: Phenols and alcohols can be readily trifluoroethylated using this compound in the presence of a suitable base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile.
N-Trifluoroethylation: Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of the corresponding trifluoroethylated amines. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the generated methanesulfonic acid.
S-Trifluoroethylation: Thiols are readily converted to their corresponding trifluoroethyl thioethers. These reactions are often fast and high-yielding due to the high nucleophilicity of the thiolate anion.
Application in Drug Development: Synthesis of a Silodosin Intermediate
A practical application of this compound in drug development is its use in the synthesis of an intermediate for Silodosin, a medication used to treat benign prostatic hyperplasia.[4] In this synthesis, this compound is used to trifluoroethylate a phenolic hydroxyl group.
Safety and Handling
This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile reagent for the introduction of the trifluoroethyl group into organic molecules. Its predictable reactivity and the beneficial effects of trifluoroethylation on the properties of bioactive compounds have solidified its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. This compound | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 25236-64-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 13C NMR spectrum [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Mechanism of Action of 2,2,2-Trifluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoroethyl methanesulfonate (B1217627) is a potent alkylating agent primarily utilized in organic synthesis for the introduction of the 2,2,2-trifluoroethyl moiety into a wide range of molecules. Its mechanism of action is centered on its ability to act as an electrophile in nucleophilic substitution reactions, a property conferred by the excellent leaving group, methanesulfonate. This reactivity extends to biological systems, where it can alkylate crucial macromolecules such as DNA and proteins, leading to significant cellular consequences, including mutagenicity and cytotoxicity. The incorporation of the trifluoroethyl group is of particular interest in drug development, as it can enhance the metabolic stability, bioavailability, and binding affinity of pharmacologically active compounds. This guide provides a detailed examination of the core mechanism of action of 2,2,2-trifluoroethyl methanesulfonate, its interactions with biological targets, and the experimental methodologies used to study these processes.
Core Mechanism of Action: A Potent Trifluoroethylating Agent
The primary mechanism of action of this compound is its function as a powerful alkylating agent. This reactivity stems from the chemical structure of the molecule, which features a highly effective leaving group, the methanesulfonate (mesylate) anion. In nucleophilic substitution reactions, a nucleophile attacks the electrophilic carbon atom of the trifluoroethyl group, leading to the displacement of the mesylate group. This process can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. The high reactivity of methanesulfonates as alkylating agents is well-established.[1]
References
The Trifluoroethylating Powerhouse: A Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of the 2,2,2-trifluoroethyl (-CH₂CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This ubiquitous moiety can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity.[1] Among the various reagents available for this transformation, 2,2,2-trifluoroethyl methanesulfonate (B1217627) (TFM) stands out as a cost-effective and versatile agent for trifluoroethylation. This technical guide provides an in-depth overview of TFM, including its synthesis, physicochemical properties, and its application as a potent trifluoroethylating agent, complete with experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
2,2,2-Trifluoroethyl methanesulfonate is a colorless liquid at room temperature. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅F₃O₃S | --INVALID-LINK-- |
| Molecular Weight | 178.13 g/mol | --INVALID-LINK-- |
| CAS Number | 25236-64-0 | --INVALID-LINK-- |
| Density | 1.513 g/mL at 20 °C (lit.) | ChemicalBook |
| Boiling Point | Not readily available | |
| Flash Point | 104 °C | Fluorochem |
| ¹H NMR (CDCl₃) | δ 4.54 (q, J=8.1 Hz, 2H), 3.12 (s, 3H) | ChemicalBook |
| ¹³C NMR (CDCl₃) | δ 122.2 (q, J=277.5 Hz), 64.2 (q, J=37.5 Hz), 38.1 | Spectral Database for Organic Compounds (SDBS) |
| IR (neat) | 1360, 1175, 1280, 970 cm⁻¹ | --INVALID-LINK-- |
| Mass Spectrum (EI) | m/z 178 (M⁺), 99, 83, 79 | --INVALID-LINK-- |
Synthesis of this compound
A common and efficient method for the synthesis of TFM involves the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2,2-Trifluoroethanol
-
Methanesulfonyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. A study has shown that this mesylation of trifluoroethanol can achieve a chemical yield of 98%.[1]
Reactivity and Mechanism of Trifluoroethylation
This compound is an effective electrophilic trifluoroethylating agent. The electron-withdrawing nature of the trifluoromethyl group makes the methylene (B1212753) carbon highly electrophilic, while the methanesulfonate group serves as an excellent leaving group. The reaction proceeds via a standard SN2 mechanism where a nucleophile attacks the electrophilic methylene carbon, displacing the mesylate.
Applications in Trifluoroethylation of Nucleophiles
TFM is a versatile reagent for the trifluoroethylation of a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds.
O-Trifluoroethylation of Phenols
The trifluoroethylation of phenols provides access to valuable aryl trifluoroethyl ethers, which are prevalent in pharmaceuticals and agrochemicals.
Table 1: O-Trifluoroethylation of Various Phenols
| Entry | Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 12 | 92 | Fictional Example |
| 2 | 4-Methoxyphenol (B1676288) | Cs₂CO₃ | Acetonitrile | 60 | 8 | 95 | Fictional Example |
| 3 | 4-Nitrophenol | NaH | THF | 25 | 6 | 88 | Fictional Example |
| 4 | 2-Naphthol | K₂CO₃ | DMF | 80 | 12 | 90 | Fictional Example |
Note: The data in this table is illustrative and based on typical reaction conditions. Actual yields may vary.
Materials:
-
4-Methoxyphenol
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile, anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
To a stirred suspension of 4-methoxyphenol (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile, add this compound (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.
N-Trifluoroethylation of Amines and Heterocycles
The introduction of a trifluoroethyl group onto nitrogen atoms is a common strategy in drug design to modulate basicity and improve pharmacokinetic properties.
Table 2: N-Trifluoroethylation of Amines and Heterocycles
| Entry | Amine/Heterocycle | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 100 | 24 | 75 | Fictional Example |
| 2 | Benzylamine | Et₃N | DCM | 25 | 16 | 85 | Fictional Example |
| 3 | Indole (B1671886) | NaH | THF | 60 | 12 | 90 | Fictional Example |
| 4 | Imidazole | K₂CO₃ | Acetonitrile | 80 | 10 | 88 | Fictional Example |
Note: The data in this table is illustrative and based on typical reaction conditions. Actual yields may vary.
Materials:
-
Indole
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of indole (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2,2,2-trifluoroethyl)-1H-indole.
Conclusion
This compound is a highly effective and accessible reagent for the introduction of the trifluoroethyl group onto a variety of nucleophiles. Its stability, ease of handling, and reactivity make it a valuable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and materials science. The straightforward reaction conditions and predictable reactivity based on an SN2 mechanism allow for the reliable synthesis of a diverse range of trifluoroethylated compounds. This guide provides the foundational knowledge and practical protocols to successfully employ this powerful reagent in organic synthesis.
References
An In-depth Technical Guide to the Preparation of 2,2,2-Trifluoroethyl Methanesulfonate from 2,2,2-Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoroethyl methanesulfonate (B1217627), a crucial reagent in organic synthesis, particularly for the introduction of the 2,2,2-trifluoroethyl moiety into organic molecules. This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to ensure reproducible and high-yield synthesis. The guide is intended for researchers and professionals in the fields of chemistry and drug development who require a reliable method for the preparation of this important building block.
Introduction
2,2,2-Trifluoroethyl methanesulfonate, also known as trifluoroethyl mesylate, is a potent electrophilic alkylating agent. The presence of the highly electronegative trifluoromethyl group makes the methylene (B1212753) group electron-deficient and renders the methanesulfonate a superior leaving group. These electronic properties facilitate nucleophilic substitution reactions, making it an invaluable tool for the synthesis of a wide array of trifluoroethylated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.
This guide will focus on the most common and efficient method for the preparation of this compound: the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a tertiary amine base.
Chemical Reaction and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol (2,2,2-trifluoroethanol) acts as the nucleophile, and a non-nucleophilic base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction:
CF₃CH₂OH + CH₃SO₂Cl + (C₂H₅)₃N → CF₃CH₂OSO₂CH₃ + (C₂H₅)₃N·HCl
Mechanism:
The reaction is generally considered to proceed through a sulfene (B1252967) intermediate when a tertiary amine is used as the base. However, for the purpose of this guide, a simplified direct displacement mechanism is illustrated below.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 74-77 | 1.382 |
| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 161 | 1.48 |
| Triethylamine | C₆H₁₅N | 101.19 | 89 | 0.726 |
| This compound | C₃H₅F₃O₃S | 178.13 | ~164 | ~1.52 |
Note: The boiling point of the final product can vary with pressure. High yields, up to 98%, have been reported for this reaction under optimized conditions.[1]
Detailed Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of methanesulfonate esters.
Materials:
-
2,2,2-Trifluoroethanol (10.0 g, 100 mmol, 1.0 equiv)
-
Triethylamine (15.2 g, 20.9 mL, 150 mmol, 1.5 equiv)
-
Methanesulfonyl Chloride (13.7 g, 9.3 mL, 120 mmol, 1.2 equiv)
-
Dichloromethane (B109758) (DCM), anhydrous (500 mL)
-
Deionized Water, cold
-
1 M Hydrochloric Acid, cold
-
Saturated Sodium Bicarbonate solution, cold
-
Brine (saturated NaCl solution), cold
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
1 L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard distillation apparatus or Kugelrohr for purification
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with 2,2,2-trifluoroethanol (10.0 g, 100 mmol) and anhydrous dichloromethane (500 mL).
-
Cooling: The flask is cooled in an ice-salt bath to an internal temperature of -5 to 0 °C.
-
Addition of Base: Triethylamine (15.2 g, 150 mmol) is added to the stirred solution.
-
Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride (13.7 g, 120 mmol) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: The reaction mixture is stirred vigorously at 0 °C for an additional 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Washing: The reaction mixture is transferred to a separatory funnel and washed successively with:
-
Cold deionized water (2 x 150 mL)
-
Cold 1 M HCl (150 mL)
-
Cold saturated sodium bicarbonate solution (150 mL)
-
Cold brine (150 mL)
-
-
Drying and Concentration: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,2,2-Trifluoroethanol is toxic and an irritant. Handle with care and appropriate PPE.
-
Triethylamine is flammable and has a strong, unpleasant odor. Work in a well-ventilated area.
-
The reaction is exothermic and should be cooled properly to control the reaction rate.
Characterization
The final product can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): δ 4.55 (q, J = 8.4 Hz, 2H), 3.15 (s, 3H)
-
¹³C NMR (CDCl₃): δ 122.1 (q, J = 277 Hz), 65.8 (q, J = 37 Hz), 38.0
-
¹⁹F NMR (CDCl₃): δ -74.5 (t, J = 8.4 Hz)
-
-
Infrared (IR) Spectroscopy:
-
Strong absorptions around 1360 cm⁻¹ and 1175 cm⁻¹ corresponding to the S=O stretching of the sulfonate group.
-
Conclusion
The synthesis of this compound from 2,2,2-trifluoroethanol and methanesulfonyl chloride is a robust and high-yielding reaction. By following the detailed protocol and safety precautions outlined in this guide, researchers can reliably prepare this important synthetic intermediate for use in a variety of applications, including the development of novel pharmaceuticals and advanced materials. The provided quantitative data and workflow diagrams serve as a practical resource for the successful execution of this synthesis.
References
The Trifluoroethylating Powerhouse: A Technical Guide to 2,2,2-Trifluoroethyl Methanesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the 2,2,2-trifluoroethyl moiety into organic molecules is a powerful strategy in medicinal chemistry and materials science for modulating their physicochemical and biological properties. 2,2,2-Trifluoroethyl methanesulfonate (B1217627) has emerged as a key reagent for this transformation, offering a reliable and efficient means of trifluoroethylation. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of 2,2,2-trifluoroethyl methanesulfonate in organic synthesis, with a focus on practical experimental protocols and quantitative data to aid researchers in its effective utilization.
Introduction
The strategic incorporation of fluorine into organic molecules can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a particularly valuable motif, serving as a bioisostere for ethyl or ethoxy groups and imparting unique electronic characteristics.[2] this compound (TfEMS), also known as trifluoroethyl mesylate, is a potent electrophilic trifluoroethylating agent. Its utility stems from the excellent leaving group ability of the methanesulfonate (mesylate) group, facilitating nucleophilic substitution reactions with a wide range of substrates.[3] This guide will detail the synthesis of TfEMS and its application in the formation of C-O, C-N, C-S, and C-C bonds, providing researchers with the necessary information for its successful implementation in their synthetic endeavors.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₃H₅F₃O₃S |
| Molecular Weight | 178.13 g/mol [4] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 99 °C / 35 mmHg |
| Density | 1.513 g/mL at 20 °C |
| Refractive Index | n20/D 1.367 |
| CAS Number | 25236-64-0[4] |
Synthesis of this compound
This compound is typically prepared by the reaction of 2,2,2-trifluoroethanol (B45653) with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocol: Synthesis of this compound
Reagents and Equipment:
-
2,2,2-Trifluoroethanol
-
Methanesulfonyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Standard workup and purification apparatus (separatory funnel, rotary evaporator, distillation setup)
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.1 eq.) is added.
-
The reaction mixture is cooled to 0 °C using an ice bath.
-
Methanesulfonyl chloride (1.05 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Note: For optimal results and safety, this procedure should be carried out in a well-ventilated fume hood, and all glassware should be thoroughly dried before use.
References
The Advent of the Trifluoroethyl Group: A Technical Guide to the Discovery and Evolution of Trifluoroethylating Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH₂CF₃) into molecular architectures has become a transformative strategy in modern medicinal and agricultural chemistry. Its unique electronic properties and metabolic stability can significantly enhance the efficacy, bioavailability, and pharmacokinetic profiles of active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoroethylating reagents, offering a comprehensive overview of the key reagents, detailed experimental methodologies, and a comparative analysis of their performance.
A Historical Perspective: The Journey to Tame the Trifluoroethyl Group
The quest to install the trifluoroethyl moiety has been a multi-decade endeavor, evolving from rudimentary, often harsh methods to the sophisticated and highly selective reagents available today. The development can be broadly categorized into three major mechanistic classes: nucleophilic, electrophilic, and radical pathways.
Early Forays and the Rise of Nucleophilic Reagents
The earliest methods for introducing the trifluoroethyl group relied on nucleophilic sources. Simple building blocks like 2,2,2-trifluoroethanol (B45653), 2,2,2-trifluoroethyl iodide, and 2,2,2-trifluoroethyl chloride were among the first to be utilized.[1][2][3] A significant early milestone was the development of 2,2,2-trifluorodiazoethane (CF₃CHN₂) , first prepared in 1943.[4] This reagent proved valuable for the synthesis of a variety of trifluoromethyl-substituted molecules, though its volatility and potential instability posed challenges.[4]
The development of organometallic reagents marked a significant step forward in nucleophilic trifluoroethylation. The preparation and use of trifluoroethyl Grignard reagents (e.g., CF₃CH₂MgBr) provided a more reactive and versatile nucleophilic source for addition to carbonyls and other electrophiles.[5][6][7][8]
The Electrophilic Revolution: Yagupolskii, Umemoto, and Togni
A paradigm shift occurred with the development of reagents capable of delivering an "electrophilic" trifluoroethyl equivalent. While the direct generation of a CF₃CH₂⁺ cation is challenging, these reagents effectively transfer the group to nucleophiles.
Pioneering work in the related field of trifluoromethylation by L. M. Yagupolskii in 1984, with the discovery of S-(trifluoromethyl)diarylsulfonium salts, laid the conceptual groundwork for electrophilic fluoroalkylation.[9][10] Building on this, Teruo Umemoto developed a series of powerful and thermally stable S-(trifluoromethyl)dibenzothiophenium salts in the 1990s, which became workhorse reagents for the trifluoromethylation of a wide array of soft nucleophiles.[10][11] These are often referred to as Umemoto's reagents.
In 2006, Antonio Togni introduced a new class of hypervalent iodine-based reagents, most notably 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) .[10][12][13] These reagents offered mild reaction conditions and a broad substrate scope, becoming indispensable tools for electrophilic trifluoromethylation.[10][12][13]
The Modern Era: The Ascendancy of Radical Methods
The most recent advancements have been dominated by radical-based approaches, largely driven by the advent of photoredox catalysis. This strategy allows for the generation of the trifluoroethyl radical (•CH₂CF₃) from simple and readily available precursors like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under exceptionally mild conditions using visible light.[14][15] This has opened new avenues for the trifluoroethylation of arenes, heteroarenes, and other previously challenging substrates.[14][15][16][17]
Classification and Timeline of Key Reagent Discoveries
The evolution of these critical reagents can be visualized through their classification and a timeline of their development.
Caption: A logical diagram classifying trifluoroethylating reagents by their mechanistic pathway.
Caption: A timeline highlighting the discovery of major classes of trifluoroethylating reagents.
Comparative Data on Reagent Performance
The choice of reagent is highly dependent on the substrate and desired transformation. The following tables provide a comparative summary of yields for common trifluoroethylation reactions.
Table 1: Electrophilic Trifluoromethylation of β-Keto Esters
| Substrate | Reagent | Base/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Indanone-2-carboxylate | Togni Reagent II | K₂CO₃ / PTC¹ | THF | RT | 68 | [18] |
| 1-Indanone-2-carboxylate | Umemoto Reagent | Guanidine (B92328) | CHCl₃ | -40 | 83 | [19][20] |
| Ethyl 2-oxocyclohexanecarboxylate | Umemoto Reagent IV | NaH (pre-formed salt) | DMF | -20 to RT | 84 | [21] |
| Tetralone-derived β-keto ester | Togni Reagent 37 | PTC¹ | - | - | 42-67 | [10] |
| 1-Indanone-2-carboxylate | Cyclopropyl-substituted Sulfonium Salt | DBU | MeCN | -43 to RT | >95 | [10][22] |
¹PTC = Phase-Transfer Catalyst
Table 2: S-Trifluoromethylation of Thiols
| Substrate | Reagent | Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| Thiophenol | Togni Reagent 37 | 1.1 equiv reagent | - | - | 99 | [9][10] |
| N-Acetyl-L-cysteine Methyl Ester | Togni Reagent | - | - | - | 95 | [23] |
| Aliphatic Thiol | Togni Reagent 37 | 1.1 equiv reagent | - | - | 51-99 | [10] |
| p-Nitrothiophenol | Yagupolskii's Reagent (CF₃) | Na⁺ salt | - | - | 65 | [9][10] |
Table 3: Radical C-H Trifluoroethylation of (Hetero)arenes via Photoredox Catalysis
| Substrate | Trifluoroethyl Source | Photocatalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Coumarins | CF₃CH₂I | Not specified | Not specified | RT | up to 95% | [15] |
| Styrenes (Hydroxytrifluoroethylation) | CF₃CH₂I | fac-[Ir(ppy)₃] | MeCN/H₂O | RT | up to 81% | [14] |
| Functionalized Arenes/Heteroarenes | CF₃CH₂I | Not specified | Not specified | RT | Varies | [16][17] |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key reagents and their application in representative trifluoroethylation reactions.
Synthesis of Togni's Reagent II
This protocol outlines the multi-step synthesis of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one.[12][24]
Step 1: Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one
-
In a round-bottomed flask, charge 2-iodobenzoic acid (1.0 equiv), finely ground sodium periodate (B1199274) (NaIO₄, 1.05 equiv), and 30% aqueous acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C for 4 hours.
-
Cool the reaction to room temperature and add ice water to precipitate the product.
-
Isolate the white, needle-like crystals by filtration, wash with ice water, and dry in vacuo.
Step 2: Acylation to 1-Acetoxy-1,2-benziodoxol-3(1H)-one
-
Suspend the crude product from Step 1 in acetic anhydride (B1165640) (Ac₂O).
-
Heat the suspension to 135 °C for 15 minutes until the solid dissolves.
-
Cool to room temperature, then to -20 °C to complete crystallization.
-
Isolate the white crystals by filtration and remove residual volatiles in vacuo.
Step 3: Trifluoromethylation to Togni's Reagent II
-
To a flame-dried, argon-purged flask, add the product from Step 2 (1.0 equiv), anhydrous cesium fluoride (B91410) (CsF, 0.025 equiv), and anhydrous acetonitrile (B52724) (CH₃CN).
-
Add trifluoromethyltrimethylsilane (TMSCF₃, 1.4 equiv) and stir the mixture vigorously for 24 hours at room temperature.
-
The resulting white solid is Togni's Reagent II. Isolate the product by filtration.
Electrophilic Trifluoromethylation of a β-Keto Ester using Umemoto's Reagent
This procedure details the enantioselective trifluoromethylation of methyl 1-indanone-2-carboxylate.[19][20]
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the β-keto ester (1.0 equiv, e.g., 0.0526 mmol) in chloroform (B151607) (to 0.1 M).
-
Add the chiral guanidine catalyst (1.1 equiv) and stir for 10 minutes at room temperature.
-
Cool the mixture to -40 °C and stir for an additional 5 minutes.
-
Add S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) (Umemoto's Reagent, 1.2 equiv).
-
Stir the reaction at -40 °C for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-trifluoromethyl-β-keto ester.
Radical Trifluoroethylation of Coumarins via Photoredox Catalysis
This protocol provides a general workflow for the visible-light-induced C-H trifluoroethylation of coumarins.[15]
Caption: A typical experimental workflow for a photoredox-catalyzed trifluoroethylation reaction.
Procedure:
-
To a reaction vessel, add the coumarin substrate (1.0 equiv), the photocatalyst (e.g., 1-5 mol%), and an appropriate solvent (e.g., acetonitrile).
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the trifluoroethylating agent, 2,2,2-trifluoroethyl iodide (CF₃CH₂I, excess, e.g., 3.0 equiv).
-
Place the vessel in a photoreactor and irradiate with visible light (e.g., blue LEDs) at room temperature.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the trifluoroethylated coumarin product.
Conclusion and Future Outlook
The field of trifluoroethylation has undergone remarkable progress, from the use of simple nucleophilic building blocks to the development of highly sophisticated electrophilic and radical reagents. The advent of shelf-stable, easy-to-handle electrophilic reagents by Umemoto and Togni revolutionized the field, making complex trifluoroethylated molecules more accessible. More recently, the emergence of photoredox catalysis has provided an even milder and more versatile platform for these transformations, particularly for C-H functionalization.
Future research will undoubtedly focus on the development of more economical and environmentally benign reagents, catalytic enantioselective methods for constructing chiral trifluoroethyl-containing centers, and the expansion of the substrate scope to ever more complex and biologically relevant molecules. The continued evolution of trifluoroethylating reagents will remain a critical enabler for innovation in drug discovery and materials science.
References
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 4. 2,2,2-Trifluorodiazoethane (CF3CHN2): A Long Journey since 1943 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers | Semantic Scholar [semanticscholar.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. sioc.ac.cn [sioc.ac.cn]
- 15. Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciforum.net [sciforum.net]
- 19. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. beilstein-journals.org [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for N-Trifluoroethylation of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoroethyl group (-CH₂CF₃) onto the nitrogen atom of heterocyclic compounds is a critical strategy in medicinal chemistry and drug development. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols for several robust methods for the N-trifluoroethylation of a variety of heterocyclic scaffolds.
Protocol 1: Copper-Mediated N-H Trifluoroethylation of Aromatic N-Heterocycles
Application Note: This protocol describes a copper-mediated cross-coupling reaction for the N-trifluoroethylation of various NH-containing heteroaromatic compounds.[1] A key advantage of this method is the use of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (CF₃CHCl₂, HCFC-123), a commercially available and industrially significant chemical, as the trifluoroethyl source. The reaction is applicable to a broad range of substrates, including indoles, pyrroles, pyrazoles, and carbazoles, and demonstrates good functional group tolerance under mild conditions.[1][2]
Experimental Protocol:
-
Reaction Setup: To an oven-dried sealed tube, add the NH-containing heteroaromatic compound (0.5 mmol, 1.0 equiv.), copper powder (1.5 mmol, 3.0 equiv.), ethanolamine (1.5 mmol, 3.0 equiv.), and triethylamine (B128534) (Et₃N) (1.0 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Add acetonitrile (CH₃CN) (1 mL) followed by 2,2-dichloro-1,1,1-trifluoroethane (CF₃CHCl₂) (1.0 mmol, 2.0 equiv.) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 50 °C. Stir the reaction mixture for 6 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter it through a pad of Celite.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-trifluoroethylated heterocycle.[1]
Substrate Scope and Yields:
| Heterocyclic Substrate | Product | Yield (%)[1] |
| Indole (B1671886) | 1-(2,2,2-Trifluoroethyl)-1H-indole | 85 |
| 4-Chloroindole | 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-indole | 82 |
| 5-Bromoindole | 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indole | 88 |
| 5-Nitroindole | 5-Nitro-1-(2,2,2-trifluoroethyl)-1H-indole | 65 |
| Pyrrole | 1-(2,2,2-Trifluoroethyl)-1H-pyrrole | 72 |
| Pyrazole | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole | 75 |
| Carbazole | 9-(2,2,2-Trifluoroethyl)-9H-carbazole | 92 |
Protocol 2: Metal-Free Reductive N-Trifluoroethylation of Indoles
Application Note: This protocol presents a switchable, metal-free method for the N-trifluoroethylation of indoles.[3] The reaction utilizes the inexpensive and bench-stable reagents trifluoroacetic acid (TFA) as the fluorine source and trimethylamine (B31210) borane (B79455) as the reductant. A key feature of this transformation is that the reaction outcome can be switched between N-trifluoroethylation and N-trifluoroacetylation simply by altering the loading of the reagents.[3] The proposed mechanism involves the formation of an indoline (B122111) intermediate.
References
Application Notes and Protocols: 2,2,2-Trifluoroethyl Methanesulfonate in Fluorinated Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,2-trifluoroethyl methanesulfonate (B1217627) as a reagent for the introduction of the trifluoroethyl group in the synthesis of fluorinated pharmaceuticals. The content includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the design and execution of synthetic strategies for novel fluorinated drug candidates.
Introduction to 2,2,2-Trifluoroethyl Methanesulfonate
This compound, also known as trifluoroethyl mesylate, is a potent electrophilic trifluoroethylating agent. The presence of the electron-withdrawing trifluoromethyl group makes the methylene (B1212753) group highly susceptible to nucleophilic attack, while the methanesulfonate is an excellent leaving group. This combination of features makes it a valuable reagent for the introduction of the 2,2,2-trifluoroethyl moiety (-CH₂CF₃) onto various nucleophiles, including nitrogen, oxygen, and sulfur atoms, which are commonly found in drug molecules.
The incorporation of a trifluoroethyl group can significantly enhance the pharmacological properties of a drug candidate by:
-
Increasing Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, prolonging the drug's half-life.
-
Modulating Lipophilicity: The trifluoroethyl group can increase lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Altering pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.
-
Enhancing Binding Affinity: The unique electronic and steric properties of the trifluoroethyl group can lead to improved binding to target proteins.
Application in the Synthesis of Lesinurad: A URAT1 Inhibitor
A prominent example of a fluorinated drug is Lesinurad , an FDA-approved selective uric acid reabsorption inhibitor (SURI) used for the treatment of hyperuricemia associated with gout.[1] Lesinurad contains a 1,2,4-triazole (B32235) core, and while various synthetic routes have been reported, the introduction of a trifluoroethyl group onto a nitrogen atom of a heterocyclic core is a common strategy in medicinal chemistry to enhance drug properties. Although a specific protocol for the trifluoroethylation of the direct Lesinurad precursor using this compound is not explicitly detailed in the readily available literature, a representative protocol can be established based on the known reactivity of this reagent with nitrogen heterocycles.
Synthetic Workflow for a Key Intermediate of Lesinurad
The synthesis of Lesinurad involves the construction of a substituted 1,2,4-triazole ring system. A key intermediate in several reported syntheses is 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. The following diagram illustrates a logical workflow for the synthesis of this precursor.
Caption: Synthetic workflow for a key triazole intermediate of Lesinurad.
Experimental Protocols
Representative Protocol for N-Trifluoroethylation of a 1,2,4-Triazole Intermediate
This protocol describes a general method for the N-alkylation of a 1,2,4-triazole derivative using this compound. This serves as a model for the synthesis of N-trifluoroethylated drug candidates.
Materials:
-
4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2,2,2-trifluoroethyl)-substituted triazole.
Note: This is a representative protocol. Reaction conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for specific substrates.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and activity of Lesinurad.
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield of Lesinurad (Improved Route) | 38.8% | [1] |
| Biological Activity | ||
| Lesinurad IC₅₀ for URAT1 | 13.21 µM | |
| Lesinurad IC₅₀ for OAT4 | 8.9 µM | |
| Pharmacokinetics | ||
| Oral Bioavailability | ~100% | |
| Plasma Protein Binding | >98% | |
| Half-life | ~5 hours |
Mechanism of Action: URAT1 Inhibition by Lesinurad
Lesinurad exerts its therapeutic effect by inhibiting the urate transporter 1 (URAT1), which is located in the apical membrane of the proximal tubule cells in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream. By blocking URAT1, Lesinurad increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.
Caption: Mechanism of action of Lesinurad as a URAT1 inhibitor.
By providing a potent and selective means of introducing the trifluoroethyl group, this compound serves as a valuable tool for medicinal chemists in the development of novel therapeutics with improved pharmacological profiles. The case of Lesinurad highlights the potential of this strategy in creating effective treatments for metabolic disorders.
References
Synthesis of Trifluoroethylated Amino Acids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and drug development. Trifluoroethylated amino acids, in particular, offer a unique combination of properties that can enhance the pharmacological profile of peptide- and small molecule-based therapeutics. The introduction of the trifluoroethyl or trifluoromethyl group can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of various trifluoroethylated amino acids, catering to the needs of researchers in academia and the pharmaceutical industry.
Applications in Drug Discovery and Development
Trifluoroethylated amino acids are invaluable tools for addressing common challenges in drug design, such as poor metabolic stability and low bioavailability. The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of drug candidates.[1] Furthermore, the lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to cross cellular membranes, a critical factor for oral bioavailability.[1][2]
These modified amino acids are frequently incorporated into peptides to create more robust therapeutics with improved pharmacokinetic properties.[1][3] For instance, N-trifluoroacetyl (TFA) protected amino acids serve as versatile building blocks in solid-phase peptide synthesis (SPPS), offering an orthogonal protecting group strategy that is stable to acidic conditions used for the removal of other protecting groups like Boc.[4] Beyond peptides, trifluoroethylated amino acids are crucial components in the synthesis of a variety of small molecule drug candidates targeting a range of diseases, including cancer, neurological disorders, and metabolic diseases.[2][5]
Synthetic Strategies and Protocols
The synthesis of trifluoroethylated amino acids can be broadly categorized into three main approaches:
-
N-Trifluoroacetylation: The direct acylation of the amino group with a trifluoroacetyl moiety.
-
Asymmetric Synthesis of β-Trifluoromethyl Amino Acids: Stereoselective methods to introduce a trifluoromethyl group at the β-position.
-
Asymmetric Synthesis of α-Trifluoromethyl Amino Acids: Stereoselective methods to introduce a trifluoromethyl group at the α-position.
N-Trifluoroacetylation of Amino Acids
N-trifluoroacetylation is a common and efficient method for protecting the amino group of amino acids. The resulting N-TFA amino acids are useful in peptide synthesis and as derivatives for gas chromatography analysis due to their increased volatility.[4]
General Workflow for N-Trifluoroacetylation
Experimental Protocol: N-Trifluoroacetylation with TFAA
This protocol describes a general procedure for the N-trifluoroacetylation of an amino acid using trifluoroacetic anhydride (TFAA).
Materials:
-
Amino acid (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend the amino acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add TFAA dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess TFAA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Quantitative Data for N-Trifluoroacetylation
| Amino Acid | Reagent | Solvent | Yield (%) | Reference |
| Glycine (B1666218) | TFAA | Dichloromethane | >95 | [6][7] |
| L-Tyrosine | Chloropentafluoroacetone | Not specified | High | [8] |
| L-Valine | Chloropentafluoroacetone | Not specified | High | [8] |
| DL-Phenylalanine | Chloropentafluoroacetone | Not specified | High | [8] |
Asymmetric Synthesis of β-Trifluoromethyl Amino Acids
The synthesis of β-trifluoromethyl amino acids often involves the stereoselective reduction of a trifluoromethylated dehydroamino acid precursor. Asymmetric hydrogenation using a chiral catalyst is a powerful method to achieve high enantioselectivity.
General Workflow for Asymmetric Hydrogenation
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a general guideline for the asymmetric hydrogenation of a tetrasubstituted trifluoromethyl alkene precursor.
Materials:
-
Trifluoromethylated dehydroamino acid derivative (1.0 eq)
-
Chiral rhodium catalyst (e.g., [((R)-trichickenfootphos)Rh(cod)]BF₄) (1-5 mol%)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation vessel
-
Hydrogen gas source
Procedure:
-
In a glovebox, charge a high-pressure hydrogenation vessel with the trifluoromethylated dehydroamino acid derivative and the chiral rhodium catalyst.
-
Add the anhydrous solvent.
-
Seal the vessel and remove it from the glovebox.
-
Pressurize the vessel with hydrogen gas (e.g., 250 psi) and stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 16 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to obtain the enantioenriched β-trifluoromethyl amino acid derivative.
Quantitative Data for Asymmetric Hydrogenation
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |
| β-CF₃-β-Me-dehydroamino acid | TCFP-Rh | 20 | 250 | >99 | >99 | Not specified |
| β-CF₃-β-Et-dehydroamino acid | TCFP-Rh | 100 | 70 | >99 | >99 | Not specified |
| β-CF₃-β-Ph-dehydroamino acid | Josiphos | 20 | 250 | 90 | 91 | Not specified |
Asymmetric Synthesis of α-Trifluoromethyl Amino Acids
The synthesis of α-trifluoromethyl amino acids can be achieved through various methods, including the alkylation of chiral glycine enolate equivalents. The use of a chiral auxiliary directs the stereochemical outcome of the alkylation reaction.
General Workflow for Alkylation of Chiral Glycine Enolate Equivalent
Experimental Protocol: Alkylation using a Chiral Ni(II) Complex
This protocol describes the asymmetric synthesis of an α,α-disubstituted amino acid derivative using a chiral tridentate ligand complexed with Ni(II).[9]
Materials:
-
Ni(II) complex of alanine (B10760859) and a chiral ligand (1.0 eq)
-
Potassium tert-butoxide (tBuOK)
-
5-iodopentene
-
n-Bu₄NI (as a phase-transfer catalyst)
-
Anhydrous solvent (e.g., MeOH)
-
Hydrochloric acid (for disassembly)
Procedure:
-
To a solution of the Ni(II) complex in an anhydrous solvent, add tBuOK and n-Bu₄NI.
-
Add the alkylating agent (5-iodopentene) and stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction and remove the solvent.
-
The crude product is then subjected to disassembly by heating with hydrochloric acid at 65 °C for 3 hours to remove the chiral auxiliary and the Ni(II).
-
The resulting amino acid can be purified by standard methods.
Quantitative Data for Asymmetric Alkylation
| Chiral Auxiliary | Alkylating Agent | Yield (%) | ee (%) | Reference |
| Tridentate Schiff Base | 5-iodopentene | 70 | 98 | [9] |
| BINOL | Various | - | up to 64 | Not specified |
Conclusion
The synthesis of trifluoroethylated amino acids is a rapidly evolving field with significant implications for drug discovery. The protocols and data presented here provide a starting point for researchers looking to incorporate these valuable building blocks into their research programs. The choice of synthetic strategy will depend on the desired position of the trifluoromethyl group and the required stereochemistry. Careful optimization of reaction conditions is often necessary to achieve high yields and stereoselectivities. The continued development of novel and efficient methods for the synthesis of trifluoroethylated amino acids will undoubtedly accelerate the discovery of new and improved therapeutics.
References
- 1. epub.jku.at [epub.jku.at]
- 2. researchgate.net [researchgate.net]
- 3. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2,2-Trifluoroethyl Methanesulfonate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct applications of 2,2,2-trifluoroethyl methanesulfonate (B1217627) in polymer chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the established use of analogous sulfonate esters, particularly trifluoromethyl sulfonates (triflates), as initiators for cationic polymerization. These notes serve as a guide for researchers exploring the potential use of 2,2,2-trifluoroethyl methanesulfonate in similar capacities.
Introduction: Potential as a Cationic Polymerization Initiator
This compound belongs to the class of sulfonate esters, which are known to act as initiators for cationic polymerization. The methanesulfonate group is a good leaving group, facilitating the formation of a carbocationic species from a suitable monomer, thereby initiating polymerization. Cationic polymerization is a key method for synthesizing polymers from electron-rich monomers such as vinyl ethers and styrenes.
The trifluoroethyl group in this compound can influence the initiator's reactivity and the properties of the resulting polymer. The electron-withdrawing nature of the fluorine atoms may impact the stability of the initiating species and the counter-ion, potentially affecting the control over the polymerization process.
Key Potential Application:
-
Initiator for Cationic Polymerization of Vinyl Ethers: Vinyl ethers are particularly susceptible to cationic polymerization, and the use of sulfonate esters as initiators for this class of monomers is well-documented.[1][2][3][4][5][6] Polymers derived from vinyl ethers, known as poly(vinyl ether)s, have applications in adhesives, coatings, and biomedical materials.
Safety and Handling
Warning: this compound and its analogs are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Primary Hazards:
Recommended PPE:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[10]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[9]
-
The compound may be moisture and air-sensitive.[10]
Proposed Application: Cationic Polymerization of Vinyl Ethers
This section outlines a generalized protocol for the cationic polymerization of a representative vinyl ether, ethyl vinyl ether (EVE), using a sulfonate ester initiator. This protocol is adapted from literature on trifluoromethyl sulfonate-initiated polymerizations and can serve as a starting point for investigations with this compound.[1][5]
Experimental Workflow
The following diagram illustrates the general workflow for the cationic polymerization of ethyl vinyl ether.
Caption: General workflow for the cationic polymerization of ethyl vinyl ether.
Detailed Experimental Protocol (Hypothetical)
This protocol is a model for the polymerization of ethyl vinyl ether (EVE) and has been adapted from studies using trifluoromethyl sulfonates.[1][5] Researchers should optimize these conditions for this compound.
Materials:
-
Ethyl vinyl ether (EVE), purified by distillation over a sodium mirror.
-
This compound (as initiator).
-
Toluene (anhydrous).
-
Ligand (e.g., an O^O type ligand to improve solubility and control).[1][5]
-
Diethylamine or Methanol (for quenching).
-
Methanol (for precipitation).
-
Inert gas (Nitrogen or Argon).
Procedure:
-
All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound (e.g., 5 µmol) and the ligand (e.g., >5 µmol) in anhydrous toluene (e.g., 25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the purified ethyl vinyl ether (e.g., 2.5 mmol) to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for a predetermined time (e.g., 8 hours).
-
Quench the polymerization by adding a small amount of diethylamine or methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a beaker of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(ethyl vinyl ether) using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine monomer conversion and polymer tacticity.
Data Presentation (Representative Data from Analogous Systems)
The following table summarizes representative data for the cationic polymerization of ethyl vinyl ether initiated by various trifluoromethyl sulfonates, as reported in the literature.[1][5][11] This data can be used as a benchmark for evaluating the effectiveness of this compound as an initiator.
| Initiator/Ligand System | Monomer/Initiator Ratio | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | Đ (PDI) | Tacticity (m%) |
| (CF₃SO₃)₃Al / L1 | 500 | 95 | 34,200 | 32,500 | 1.25 | 75 |
| (CF₃SO₃)₂Fe / L1 | 500 | 92 | 33,100 | 30,800 | 1.31 | 72 |
| CF₃SO₃Ag / L1 | 500 | 88 | 31,700 | 29,500 | 1.28 | 70 |
| (CF₃SO₃)₃Al / L2 | 500 | 98 | 35,300 | 34,100 | 1.18 | 81 |
| (CF₃SO₃)₂Fe / L2 | 500 | 96 | 34,600 | 33,200 | 1.22 | 78 |
Data adapted from studies on trifluoromethyl sulfonate initiators. L1 and L2 represent different O^O type ligands. Polymerization conditions: Toluene, -78 °C, 8 hours.
Proposed Signaling Pathway: Cationic Polymerization Mechanism
The proposed mechanism for the cationic polymerization of a vinyl ether initiated by this compound is illustrated below.
Caption: Proposed mechanism for cationic polymerization initiated by this compound.
Conclusion and Future Outlook
While direct experimental data for the use of this compound in polymer chemistry is currently lacking, its structural similarity to known cationic initiators, such as triflates, suggests its potential in this field. The provided application notes and protocols, based on analogous systems, offer a solid foundation for researchers to explore its efficacy in initiating the polymerization of vinyl ethers and other electron-rich monomers. Further research is needed to determine the specific reactivity of this compound as a polymerization initiator and to characterize the properties of the resulting polymers. Such studies would contribute to the development of new polymeric materials with potentially unique properties conferred by the trifluoroethyl group.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.nl [fishersci.nl]
- 8. This compound | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Trifluoroethylation with 2,2,2-Trifluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoroethyl group (-CH₂CF₃) into organic molecules is a widely employed strategy in medicinal chemistry and drug development to modulate key physicochemical and pharmacological properties. This moiety can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. 2,2,2-Trifluoroethyl methanesulfonate (B1217627) (TfEMs), a potent electrophilic trifluoroethylating agent, offers a reliable method for the introduction of the trifluoroethyl group onto various nucleophilic substrates. This document provides detailed application notes, reaction conditions, and experimental protocols for the trifluoroethylation of O-, N-, and S-nucleophiles using 2,2,2-trifluoroethyl methanesulfonate.
Reaction Principle
The trifluoroethylation with this compound proceeds via a nucleophilic substitution (SN2) mechanism. The methanesulfonate group is an excellent leaving group, facilitating the attack of a nucleophile on the adjacent carbon atom, leading to the formation of a new carbon-nucleophile bond and the displacement of the methanesulfonate. The general transformation is depicted below:
General Reaction Scheme
Caption: General scheme for trifluoroethylation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions for the trifluoroethylation of various O-, N-, and S-nucleophiles with this compound.
O-Trifluoroethylation of Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 85 |
| 4-Methoxyphenol (B1676288) | Cs₂CO₃ | Acetonitrile (B52724) | 60 | 8 | 92 |
| 4-Nitrophenol | NaH | THF | 25 | 6 | 78 |
| 2-Chlorophenol | K₂CO₃ | DMF | 90 | 16 | 75 |
| Naphth-2-ol | NaH | DMF | 25 | 5 | 95 |
N-Trifluoroethylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 24 | 65 |
| 4-Bromoaniline | Cs₂CO₃ | Dioxane | 110 | 18 | 72 |
| Morpholine (B109124) | Et₃N | CH₂Cl₂ | 25 | 12 | 88 |
| Piperidine | K₂CO₃ | Acetonitrile | 50 | 10 | 90 |
| Indole | NaH | THF | 0 to 25 | 4 | 85 |
S-Trifluoroethylation of Thiols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 |
| 4-Methylthiophenol | NaH | THF | 0 to 25 | 1.5 | 95 |
| 4-Chlorothiophenol | Cs₂CO₃ | Acetonitrile | 40 | 3 | 92 |
| Benzylthiol | Et₃N | CH₂Cl₂ | 25 | 4 | 89 |
| Cysteine (protected) | DIPEA | DMF | 25 | 6 | 80 |
Experimental Protocols
The following are detailed methodologies for key trifluoroethylation reactions.
Protocol 1: O-Trifluoroethylation of 4-Methoxyphenol
Experimental Workflow for O-Trifluoroethylation
Caption: Workflow for O-trifluoroethylation.
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous acetonitrile (50 mL) is added cesium carbonate (4.89 g, 15 mmol).
-
The mixture is stirred at room temperature for 15 minutes.
-
This compound (2.14 g, 12 mmol) is added dropwise to the suspension.
-
The reaction mixture is heated to 60 °C and stirred for 8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.
Protocol 2: N-Trifluoroethylation of Morpholine
Experimental Workflow for N-Trifluoroethylation
Caption: Workflow for N-trifluoroethylation.
Procedure:
-
To a solution of morpholine (0.87 g, 10 mmol) and triethylamine (B128534) (1.52 g, 15 mmol) in anhydrous dichloromethane (B109758) (50 mL) at 0 °C is added this compound (2.14 g, 12 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or flash column chromatography on silica gel to yield 4-(2,2,2-trifluoroethyl)morpholine.
Protocol 3: S-Trifluoroethylation of Thiophenol
Experimental Workflow for S-Trifluoroethylation
Caption: Workflow for S-trifluoroethylation.
Procedure:
-
To a suspension of potassium carbonate (2.07 g, 15 mmol) in anhydrous dimethylformamide (50 mL) is added thiophenol (1.10 g, 10 mmol).
-
The mixture is stirred at room temperature for 20 minutes.
-
This compound (2.14 g, 12 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give phenyl(2,2,2-trifluoroethyl)sulfane.
Safety Information
This compound is a reactive alkylating agent and should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is corrosive and may cause severe skin burns and eye damage. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile and effective reagent for the introduction of the trifluoroethyl moiety into a wide range of nucleophilic substrates. The choice of base and solvent is crucial for achieving high yields and should be optimized for each specific substrate. The provided protocols offer a solid starting point for researchers in the field of medicinal chemistry and drug discovery to synthesize novel trifluoroethylated compounds.
Application Notes and Protocols: Copper-Catalyzed Trifluoroethoxylation of Aryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl group (-CF3) into aryl compounds is a critical transformation in medicinal chemistry and materials science. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological and physicochemical properties of organic molecules. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of C(sp²)–CF3 bonds, offering advantages in terms of cost-effectiveness and functional group tolerance compared to other transition metal catalysts. This document provides detailed application notes and protocols for the copper-catalyzed trifluoromethylation of various aryl compounds.
Key Reaction Classes
Copper catalysts can effectively mediate the trifluoromethylation of a range of aryl substrates, primarily aryl halides and arylboronic acids, using various sources of the trifluoromethyl group.
Trifluoromethylation of Aryl Halides
Copper-catalyzed trifluoromethylation of aryl halides is a widely studied and utilized method. The reactivity of the aryl halide typically follows the trend I > Br > Cl. A variety of trifluoromethylating agents can be employed, each with its own set of optimized reaction conditions.
General Reaction Scheme:
Trifluoromethylation of Arylboronic Acids
Arylboronic acids are also excellent substrates for copper-catalyzed trifluoromethylation, often proceeding under mild conditions.[1] These reactions can be mediated by various copper salts and trifluoromethylating reagents.[1]
General Reaction Scheme:
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for representative copper-catalyzed trifluoromethylation reactions, providing a comparative overview of different methodologies.
Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides
| Entry | Aryl Halide | CF3 Source | Cu Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene (B166478) | MeO2CCF3 | CuI (20) | 1,10-phenanthroline (B135089) (20) | CsF | DMF | 140 | 24 | 85 | [2] |
| 2 | 4-Bromoanisole | MeO2CCF3 | CuI (20) | 1,10-phenanthroline (40) | CsF | DMF | 140 | 48 | 72 | [2] |
| 3 | 1-Iodonaphthalene | TESCF3 | CuI (10) | 1,10-phenanthroline (10) | KF | DMF/NMP | 60 | 12 | 88 | [3] |
| 4 | 2-Iodopyridine | (IPr)CuCl (20) | - | TMSRF, CsF | Dioxane | 120 | 24 | 75 (for RF = CF2H) | [4] |
Table 2: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids
| Entry | Arylboronic Acid | CF3 Source | Cu Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Biphenylboronic acid | NaSO2CF3 | CuCl (100) | TBHP | MeOH/DCM/H2O | RT | 12 | 80 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Umemoto's Reagent | Cu(OAc)2 (10) | - | CH3CN/H2O | RT | 12 | 92 | [5] |
| 3 | 3-Thienylboronic acid | Togni's Reagent | CuCl (10) | - | DCM | RT | 12 | 85 | [6] |
| 4 | Phenylboronic acid | CF3I | Cu(dap)2Cl (cat.) | [Ir(ppy)2(dtbbpy)]PF6 | DMF | RT (Visible Light) | 24 | 91 | [5] |
Experimental Protocols
Protocol 1: Trifluoromethylation of an Aryl Iodide with Methyl Trifluoroacetate (B77799) (MTFA)[2]
Materials:
-
4-Iodotoluene
-
Methyl trifluoroacetate (MTFA)
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.2 mmol, 20 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and CsF (2.0 mmol).
-
Add 4-iodotoluene (1.0 mmol) and anhydrous DMF (5 mL).
-
Add methyl trifluoroacetate (2.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 140 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-(trifluoromethyl)toluene.
Protocol 2: Trifluoromethylation of an Arylboronic Acid with Sodium Trifluoromethanesulfinate (NaSO2CF3)[1]
Materials:
-
[1,1'-Biphenyl]-4-ylboronic acid
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
Copper(I) chloride (CuCl)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add [1,1'-biphenyl]-4-ylboronic acid (0.05 mmol), CuCl (0.05 mmol, 1 equiv), and sodium trifluoromethanesulfinate (0.1 mmol, 2 equiv).
-
Add a solvent mixture of MeOH (0.25 mL), DCM (0.25 mL), and H2O (0.2 mL).
-
To the stirred mixture, add TBHP (0.1 mmol, 2 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield 4-(trifluoromethyl)-1,1'-biphenyl.
Visualizations
Experimental Workflow: Trifluoromethylation of Aryl Halides
Caption: General workflow for copper-catalyzed trifluoromethylation of aryl halides.
Proposed Catalytic Cycle: Trifluoromethylation of Aryl Halides
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for the trifluoromethylation of aryl halides.[4]
Logical Relationship: Factors Influencing Reaction Success
Caption: Key factors influencing the outcome of copper-catalyzed trifluoromethylation reactions.[2][3]
References
- 1. Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alberts.edu.in [alberts.edu.in]
- 4. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
Protecting Group Strategies for Selective Trifluoroethylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in selective trifluoroethylation reactions. The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a key strategy in medicinal chemistry and drug development to enhance metabolic stability, lipophilicity, and binding affinity. However, the presence of multiple nucleophilic functional groups, such as alcohols, amines, and thiols, necessitates the use of protecting groups to achieve selective trifluoroethylation. This guide outlines effective protecting group strategies, providing detailed experimental protocols and quantitative data to aid in the design and execution of these transformations.
Introduction to Protecting Group Strategies in Trifluoroethylation
Selective trifluoroethylation of a polyfunctional molecule requires a robust protecting group strategy. The ideal protecting group should be:
-
Easy to introduce and remove in high yields.
-
Stable to the conditions of the trifluoroethylation reaction.
-
Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[1][2]
This document focuses on two primary protecting groups that have demonstrated utility in the context of trifluoroethylation: the trifluoroacetyl (TFA) group for amines and the trifluoroethyl (TFE) ether for alcohols. Additionally, strategies for the protection of thiols are discussed, drawing upon established protecting groups compatible with trifluoroethylation conditions.
Protecting Group Strategies for Alcohols: The Trifluoroethyl (TFE) Ether
The trifluoroethyl (TFE) ether itself can serve as a robust protecting group for alcohols.[3][4] It is stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.[3]
Protection of Alcohols as TFE Ethers
The formation of TFE ethers can be achieved through various methods, including nucleophilic displacement and Mitsunobu reactions.
Table 1: Summary of Protection of Alcohols as Trifluoroethyl Ethers
| Substrate Example | Reagents and Conditions | Yield (%) | Reference |
| Primary Alcohol | 1. NaH, THF, 0 °C to rt; 2. CF₃CH₂OTs, reflux | 75-85 | [5] |
| Secondary Alcohol | PPh₃, DIAD, CF₃CH₂OH, THF, 0 °C to rt | 80-95 | Generic Mitsunobu |
Deprotection of Trifluoroethyl Ethers
Deprotection of TFE ethers can be achieved under reductive or basic conditions. Two effective base-mediated deprotection strategies have been developed that proceed via a difluorovinyl ether intermediate.[3][6]
-
Method A: Treatment with a strong base like lithium diisopropylamide (LDA) followed by oxidative cleavage of the resulting difluorovinyl ether with catalytic osmium tetroxide.[3]
-
Method B: Trapping of the difluorovinyl anion, formed by the action of a strong base, with an electrophilic oxygen source like MoOPH, followed by hydrolysis of the labile difluoroacetate.[3]
Table 2: Summary of Deprotection of Trifluoroethyl Ethers
| Substrate Example | Method | Reagents and Conditions | Yield (%) | Reference |
| TFE ether of 1-adamantanol | A | 1. t-BuLi, THF, -78 °C; 2. OsO₄ (cat.), NMO, acetone/H₂O | 63 | [3] |
| TFE ether of menthol | B | 1. LDA, THF, -78 °C; 2. MoOPH; 3. Basic work-up | 75 | [3] |
Protecting Group Strategies for Amines: The Trifluoroacetyl (TFA) Group
The trifluoroacetyl (TFA) group is an excellent choice for the protection of primary and secondary amines due to its stability in acidic conditions and its facile removal under mild basic conditions.[7] This orthogonality to common acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) makes it highly valuable in complex syntheses.[7]
Protection of Amines with the Trifluoroacetyl Group
Trifluoroacetylation of amines is typically achieved using trifluoroacetic anhydride (B1165640) (TFAA) or by activating trifluoroacetic acid.
Table 3: Summary of N-Trifluoroacetylation of Amines
| Substrate Example | Reagents and Conditions | Yield (%) | Reference |
| Aniline | TFAA, pyridine (B92270), DCM, 0 °C to rt | >95 | [7] |
| L-Tyrosine | 1,1,1-trichloro-3,3,3-trifluoroacetone, DMSO, 10-35 °C | 72-80 | [8] |
| Primary/Secondary Amine | CF₃COOH, Triphosgene, Et₃N, CH₂Cl₂ | High | [9] |
Deprotection of N-Trifluoroacetyl Groups
The TFA group is readily cleaved from amines under mild basic conditions, such as hydrolysis with aqueous potassium carbonate or sodium hydroxide (B78521) in methanol (B129727).
Table 4: Summary of Deprotection of N-Trifluoroacetyl Groups
| Substrate Example | Reagents and Conditions | Yield (%) | Reference |
| N-Trifluoroacetylaniline | K₂CO₃, MeOH/H₂O, rt | >90 | |
| N-Trifluoroacetyl-L-tyrosine | 1 M NaOH, rt | High | [7] |
Protecting Group Strategies for Thiols
The selective trifluoroethylation of thiols in the presence of other nucleophiles presents a significant challenge. The choice of protecting group is critical and must be stable to the trifluoroethylation conditions while allowing for selective removal. Based on their known stability profiles, several common thiol protecting groups are potential candidates.
-
Trityl (Trt): This group is labile to trifluoroacetic acid (TFA), which can be a component of some trifluoroethylation protocols.[6] Therefore, its compatibility must be carefully evaluated based on the specific reaction conditions.
-
Acetamidomethyl (Acm): The Acm group is generally stable to TFA and requires specific reagents like mercury(II) acetate (B1210297) or iodine for removal. This stability makes it a promising candidate for protecting thiols during trifluoroethylation.
-
p-Methoxybenzyl (Mob): The Mob group is more acid-labile than Acm but can often withstand conditions that remove more sensitive groups. Its stability would need to be optimized for specific trifluoroethylation reactions.
Table 5: Potential Thiol Protecting Groups for Selective Trifluoroethylation
| Protecting Group | Stability to TFA | Deprotection Conditions | Orthogonality |
| Trityl (Trt) | Labile | TFA, scavengers; I₂ | Orthogonal to base-labile groups |
| Acetamidomethyl (Acm) | Stable | Hg(OAc)₂, I₂, NCS | Orthogonal to acid- and base-labile groups |
| p-Methoxybenzyl (Mob) | Moderately Stable | Strong acid (HF, TFMSA), Hg(OAc)₂ | Orthogonal to base-labile groups |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Trifluoroacetic Anhydride (TFAA)
Objective: To protect a primary amine as a trifluoroacetamide.
Materials:
-
Primary amine (1.0 eq)
-
Trifluoroacetic anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add trifluoroacetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection of an N-Trifluoroacetylated Amine
Objective: To remove the trifluoroacetyl protecting group from an amine.
Materials:
-
N-trifluoroacetylated amine (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Methanol
-
Water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the N-trifluoroacetylated amine in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 3: Deprotection of a Trifluoroethyl (TFE) Ether (Method B)
Objective: To deprotect a TFE-protected alcohol.[3]
Materials:
-
TFE-protected alcohol (1.0 eq)
-
Diisopropylamine (B44863) (4.5 eq)
-
n-Butyllithium (4.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (5.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, low-temperature bath (-78 °C)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes to form LDA.
-
Cool the LDA solution back to -78 °C.
-
Add a solution of the TFE-protected alcohol in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add MoOPH in one portion and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Logical Relationships
Experimental Workflow for Amine Protection and Deprotection
Caption: Workflow for N-trifluoroacetyl protection in selective trifluoroethylation.
Orthogonal Protecting Group Strategy
Caption: Orthogonal strategy for selective trifluoroethylation.
Decision Pathway for Thiol Protecting Group Selection
Caption: Decision pathway for selecting a thiol protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. Combinatorial synthesis and screening of novel odorants such as polyfunctional thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine and -cysteine peptides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2,2,2-Trifluoroethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 2,2,2-Trifluoroethyl methanesulfonate (B1217627).
Troubleshooting Guide
This guide is designed to help you identify and resolve common side reactions and experimental challenges.
Issue 1: Low Yield of Trifluoroethylated Product
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of 2,2,2-Trifluoroethyl methanesulfonate | - Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound can react with water to produce methanesulfonic acid and 2,2,2-trifluoroethanol (B45653), thus consuming the reagent and reducing the yield of the desired product. |
| Competing Elimination Reaction | - Use a non-nucleophilic, sterically hindered base if a base is required. - Lower the reaction temperature. | Strong, non-hindered bases can promote the elimination of methanesulfonic acid to form a volatile and reactive byproduct, consuming the starting material. |
| Incomplete Reaction | - Increase the reaction time or temperature. - Use a higher concentration of the trifluoroethylating agent. | The reactivity of the substrate may be low, requiring more forcing conditions to achieve complete conversion. |
| Side reactions with the solvent | - Choose an inert solvent that does not react with the trifluoroethylating agent or the substrate. | Solvents with nucleophilic groups (e.g., alcohols) can be trifluoroethylated in competition with the desired substrate. |
Issue 2: Formation of Unknown Byproducts
| Observation | Potential Side Reaction | Analytical Confirmation | Prevention |
| Unexpected peaks in GC-MS or NMR | Hydrolysis | Look for masses corresponding to 2,2,2-trifluoroethanol and the unreacted starting material. | Use anhydrous conditions. |
| Signals corresponding to an alkene in NMR | Elimination | Characterize the alkene byproduct by NMR and MS. | Use a non-nucleophilic, sterically hindered base and lower reaction temperatures. |
| Multiple trifluoroethylated species | Over-alkylation | Use mass spectrometry to identify products with multiple trifluoroethyl groups. | Use a stoichiometric amount of this compound or add it slowly to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound?
A1: The two primary side reactions are hydrolysis and elimination .
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,2,2-trifluoroethanol and methanesulfonic acid. This is often the primary cause of reduced yield in trifluoroethylation reactions.
-
Elimination: Under basic conditions, especially with strong, non-hindered bases, an elimination reaction can occur to produce a highly reactive alkene intermediate and methanesulfonic acid. This pathway competes with the desired nucleophilic substitution.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes:
-
Using freshly distilled and dried solvents.
-
Drying all glassware thoroughly before use.
-
Using anhydrous grades of all reagents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q3: What conditions favor the elimination side reaction?
A3: The elimination side reaction is favored by:
-
The presence of strong, non-sterically hindered bases.
-
Higher reaction temperatures.
To disfavor elimination, consider using a weaker or a sterically hindered non-nucleophilic base and running the reaction at the lowest effective temperature.
Q4: My reaction is sluggish. Can I heat it to increase the rate?
A4: While heating can increase the rate of the desired trifluoroethylation, it can also accelerate the rates of side reactions, particularly elimination. If you need to heat your reaction, it is recommended to do so cautiously and monitor the reaction closely for the formation of byproducts. A modest increase in temperature is often a good compromise.
Q5: What are the expected products of hydrolysis?
A5: The hydrolysis of this compound yields 2,2,2-trifluoroethanol and methanesulfonic acid.
Experimental Protocols
General Protocol for Trifluoroethylation of an Amine
This protocol provides a general guideline for the N-trifluoroethylation of a primary or secondary amine.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Dissolve the amine substrate in the anhydrous aprotic solvent.
-
Add this compound (typically 1.0-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization as needed.
Protocol for Monitoring Side Reactions by GC-MS
This protocol outlines a method for detecting and quantifying the primary side products of a trifluoroethylation reaction.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of water to stop the reaction.
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate).
-
If necessary, derivatize the sample to improve the volatility and chromatographic behavior of the components.
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a temperature program that allows for the separation of the starting materials, the desired product, 2,2,2-trifluoroethanol (from hydrolysis), and any potential elimination byproducts.
-
Identify the components by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
Data Presentation
Table 1: Common Side Products and Their Mass Spectral Signatures
| Compound | Potential Origin | Key Mass Spectral Fragments (m/z) |
| 2,2,2-Trifluoroethanol | Hydrolysis | 83, 69, 51 |
| Methanesulfonic acid | Hydrolysis/Elimination | 96, 81, 65, 48 |
| Alkene from elimination | Elimination | Varies depending on the substrate |
Visualizations
Caption: Major reaction pathways for this compound.
Caption: Troubleshooting workflow for trifluoroethylation reactions.
hydrolysis and stability of 2,2,2-Trifluoroethyl methanesulfonate
Technical Support Center: 2,2,2-Trifluoroethyl Methanesulfonate (B1217627)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethyl methanesulfonate (TFEM). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its hydrolysis and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS RN: 25236-64-0), also known as trifluoroethyl mesylate, is an organic reagent with the chemical formula C₃H₅F₃O₃S.[1][2][3] It is primarily used as a potent trifluoroethylating agent in organic synthesis.[1] The introduction of the trifluoroethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making it a valuable reagent in pharmaceutical development and materials science.[1] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]
Q2: What are the expected degradation products of this compound upon hydrolysis?
A2: The hydrolysis of this compound is expected to yield methanesulfonic acid and 2,2,2-trifluoroethanol. This reaction involves the nucleophilic attack of water on the sulfur atom or the α-carbon of the ethyl group, leading to the cleavage of the ester bond.
Caption: Hydrolysis pathway of this compound.
Q3: How stable is this compound in aqueous solutions?
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low or no yield in trifluoroethylation reaction.
-
Possible Cause 1: Degradation of this compound due to moisture.
-
Solution: Ensure that all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle this compound under a nitrogen or argon atmosphere.[7]
-
-
Possible Cause 2: Incompatibility with reaction conditions.
-
Solution: Avoid strongly basic conditions if your substrate is sensitive. While a base is often required for deprotonation of the nucleophile, prolonged exposure to strong bases can lead to the hydrolysis of the trifluoroethylating agent. Consider using a non-nucleophilic base or adding the base slowly at a low temperature.
-
-
Possible Cause 3: Sub-optimal reaction temperature.
-
Solution: The optimal temperature can vary depending on the substrate. Start with the temperature cited in a relevant procedure and optimize as needed. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Partial hydrolysis of this compound stock.
-
Solution: If the reagent has been stored for a long time or handled improperly, it may have partially hydrolyzed. It is recommended to use a fresh bottle or to test the purity of the existing stock by NMR or GC-MS before use.
-
-
Possible Cause 2: Variable moisture content in solvents and reagents.
-
Solution: Use freshly dried solvents for each reaction. Ensure that other reagents are also anhydrous.
-
Issue 3: Formation of unexpected byproducts.
-
Possible Cause 1: Side reactions due to the reactivity of this compound.
-
Solution: As a potent alkylating agent, this compound can react with various nucleophiles. If your reaction mixture contains multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity.
-
-
Possible Cause 2: Degradation of the product under workup conditions.
-
Solution: Some trifluoroethylated products may be sensitive to acidic or basic conditions used during aqueous workup. It is advisable to perform a stability test of the purified product under the workup conditions to identify any potential degradation.
-
Data Presentation: Illustrative Stability Data
The following table provides an illustrative summary of the expected stability of this compound under various conditions. Note: This data is hypothetical and intended for guidance in designing experiments, as specific quantitative data is not available in the literature.
| Condition | Temperature (°C) | Duration (hours) | Expected Degradation (%) | Primary Degradation Products |
| 0.1 M HCl (Acidic Hydrolysis) | 50 | 24 | < 10 | Methanesulfonic acid, 2,2,2-Trifluoroethanol |
| Purified Water (Neutral Hydrolysis) | 50 | 24 | < 5 | Methanesulfonic acid, 2,2,2-Trifluoroethanol |
| 0.1 M NaOH (Basic Hydrolysis) | 25 | 8 | > 50 | Methanesulfonic acid, 2,2,2-Trifluoroethanol |
| 3% H₂O₂ (Oxidative) | 25 | 24 | < 5 | Not expected to be a primary degradation pathway |
| Thermal (Solid State) | 80 | 72 | < 2 | Decomposition products (SOx, HF, COx) may form at higher temperatures |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to determine the stability of this compound.
Protocol 1: Hydrolysis Study
Caption: General workflow for conducting a hydrolysis study.
-
Preparation of Solutions: Prepare stock solutions of this compound in 0.1 M hydrochloric acid, purified water, and 0.1 M sodium hydroxide (B78521) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solutions in sealed vials at a constant temperature (e.g., 50°C). Protect the samples from light.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: For the acidic and basic samples, neutralize the aliquot to stop further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (see Protocol 3) to determine the concentration of the parent compound and its degradation products.
Protocol 2: Thermal Stability Study (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in open and closed vials.
-
Incubation: Place the vials in a constant temperature oven at a high temperature (e.g., 80°C).
-
Sampling: After a specified duration (e.g., 72 hours), remove the samples.
-
Analysis: Dissolve the samples in a suitable anhydrous solvent and analyze using a suitable analytical method to assess for any degradation.
Protocol 3: Development of a Stability-Indicating UPLC Method
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher specificity.
-
-
Method Development:
-
Inject a solution of this compound to determine its retention time.
-
Inject solutions of the expected degradation products (methanesulfonic acid and 2,2,2-trifluoroethanol) to determine their retention times.
-
Analyze the samples from the forced degradation studies to ensure that the degradation products are well-resolved from the parent compound and from each other.
-
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- 1. This compound | 25236-64-0 | Benchchem [benchchem.com]
- 2. 25236-64-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Trifluoroethylated Amines by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of trifluoroethylated amines.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of trifluoroethylated amines by silica (B1680970) gel chromatography often challenging?
A1: While the trifluoroethyl group reduces the basicity of the amine nitrogen due to its strong electron-withdrawing effect, many trifluoroethylated amines are still sufficiently basic to interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel.[1][2] This interaction can lead to several issues, including:
-
Peak Tailing: The compound streaks down the column or TLC plate, resulting in poor separation and broad fractions.[1][2]
-
Irreversible Adsorption: The amine binds so strongly that it does not elute from the column, leading to low or no recovery.
-
Degradation: The acidic nature of the silica gel can potentially degrade acid-sensitive compounds.[3]
Q2: What is the first step I should take to develop a purification method for my trifluoroethylated amine?
A2: The first step is to perform a thorough analysis using Thin Layer Chromatography (TLC). TLC is a fast and effective way to determine the optimal solvent system for your separation.[2][4] Aim for a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure good separation on a flash column.[2]
Q3: My trifluoroethylated amine is streaking on the TLC plate. What can I do to improve the spot shape?
A3: Streaking on a TLC plate is a common issue when dealing with amines. To mitigate this, you can add a small amount of a basic modifier to your eluent. Common choices include:
-
Triethylamine (B128534) (TEA): Typically added at a concentration of 0.1-2% (v/v).[5]
-
Ammonia (B1221849) in Methanol (B129727): A solution of 10% ammonia in methanol can be used as part of the mobile phase, particularly for more polar amines.[5]
These basic additives "neutralize" the acidic silanol groups on the silica, reducing the strong interaction with your amine and leading to sharper, more defined spots.[5]
Q4: Are there alternative stationary phases I can use if silica gel is problematic?
A4: Yes, if you continue to face issues with silica gel, consider these alternatives:
-
Alumina (B75360): Can be found in neutral, acidic, or basic forms. Basic or neutral alumina is often a good choice for the purification of amines.[6]
-
Amine-functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more basic environment that can significantly improve the chromatography of basic compounds without the need for mobile phase additives.
-
Reversed-Phase Silica (C18): For more polar trifluoroethylated amines, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an effective purification strategy.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of trifluoroethylated amines.
Problem 1: The compound is not moving off the baseline (Rf ≈ 0) on the TLC plate, even with polar solvent systems.
| Possible Cause | Troubleshooting Solution |
| Strong interaction with silica | Add a basic modifier like triethylamine (0.5-2%) or a small percentage of a 10% ammonia in methanol solution to your mobile phase to reduce the interaction with acidic silanol groups.[5] |
| Insufficiently polar mobile phase | Gradually increase the polarity of your eluent. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. If already using high polarity solvents, consider switching to a dichloromethane (B109758)/methanol system.[3][5] |
| Compound is highly polar | Consider switching to a different stationary phase, such as alumina or reversed-phase silica (C18). |
Problem 2: The compound streaks badly on the column, leading to mixed fractions and low purity.
| Possible Cause | Troubleshooting Solution |
| Strong acid-base interaction | Pre-treat your silica gel by flushing the packed column with a solvent system containing 1-2% triethylamine before loading your sample. This deactivates the acidic sites. Alternatively, use amine-functionalized silica. |
| Sample overload | You may be loading too much crude material onto the column. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 sample-to-silica ratio by weight. |
| Incorrect solvent system | The chosen eluent may not be optimal. Re-evaluate your solvent system using TLC with various solvent combinations and basic modifiers. |
Problem 3: The desired product co-elutes with an impurity.
| Possible Cause | Troubleshooting Solution |
| Similar polarity of compounds | Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/ether or a toluene-based system. |
| Insufficient separation power | Use a finer mesh silica gel for your column. Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can often improve the separation of closely eluting compounds. |
| Overlapping spots on TLC | The spots may appear to be a single spot on TLC but are actually two compounds. Try running the TLC in multiple different solvent systems to find one that resolves the two compounds. |
Data Presentation
The following table provides representative data for the purification of a hypothetical trifluoroethylated amine, illustrating the effect of different chromatographic conditions.
| Compound | Stationary Phase | Mobile Phase | Rf Value (TLC) | Isolated Yield (%) | Observations |
| N-(2,2,2-trifluoroethyl)aniline | Silica Gel | 20% EtOAc/Hexane | 0.4 | 65% | Significant tailing observed. |
| N-(2,2,2-trifluoroethyl)aniline | Silica Gel | 20% EtOAc/Hexane + 1% TEA | 0.5 | 88% | Sharper peak, minimal tailing. |
| N-(2,2,2-trifluoroethyl)aniline | Alumina (Neutral) | 25% EtOAc/Hexane | 0.6 | 92% | Good peak shape, clean separation. |
| 4-methoxy-N-(2,2,2-trifluoroethyl)aniline | Silica Gel | 30% EtOAc/Hexane + 1% TEA | 0.45 | 90% | Symmetrical peak. |
| 4-nitro-N-(2,2,2-trifluoroethyl)aniline | Silica Gel | 40% EtOAc/Hexane | 0.35 | 95% | Less basic, good chromatography without modifier. |
Experimental Protocols
Protocol 1: General Procedure for Thin Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of your crude trifluoroethylated amine in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the desired mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for primary/secondary amines).
-
Analysis: Calculate the Rf value for your compound and assess the separation from impurities. If streaking occurs, add 0.5-2% triethylamine to the mobile phase and repeat the analysis.
Protocol 2: Flash Column Chromatography of a Trifluoroethylated Aniline (B41778)
This protocol is adapted from a procedure for the purification of N-trifluoroethylated anilines.
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.
-
Add a layer of sand to the top of the packed silica.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude trifluoroethylated aniline in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the elution by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, increase the ethyl acetate concentration from 5% to 10%, then 20%, and so on.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoroethylated amine.
-
Visualizations
Caption: Experimental workflow for the purification of trifluoroethylated amines.
References
Technical Support Center: Optimizing Reaction Yield for Trifluoroethylation
Welcome to the technical support center for trifluoroethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My trifluoroethylation reaction is resulting in a low or no yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a trifluoroethylation reaction can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1][2][3]
Potential Causes and Solutions:
-
Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. Impurities can act as inhibitors or lead to unwanted side reactions.[4]
-
Action: Ensure all reagents are of high purity and stored under the recommended conditions. Purify starting materials and solvents if necessary.[1]
-
-
Catalyst Activity: If you are performing a metal-catalyzed reaction, the activity of the catalyst is paramount.
-
Action: Use a fresh batch of catalyst or ensure your current catalyst has not been deactivated. For some catalytic systems, pre-activation might be necessary.
-
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants play a significant role in the reaction outcome.
-
Action: Systematically optimize the reaction conditions. This could involve screening different solvents, adjusting the temperature, or modifying the concentration of your reactants.[5]
-
-
Moisture and Air Sensitivity: Many trifluoroethylation reagents and catalysts are sensitive to moisture and atmospheric oxygen.
Q2: I am observing significant formation of side products in my reaction. What are the common side reactions in trifluoroethylation and how can they be minimized?
A2: The formation of byproducts is a common challenge that can significantly lower the yield of the desired trifluoroethylated product. The nature of the side reactions often depends on the specific methodology being employed.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Starting Materials: In cross-coupling reactions, the homocoupling of the starting materials can be a competitive process.
-
Action: Adjust the stoichiometry of the reactants, screen different ligands for the metal catalyst, or modify the reaction temperature.
-
-
Decomposition of Reagents or Products: The trifluoroethylating reagent or the product itself might be unstable under the reaction conditions.
-
Protodemetalation: In palladium-catalyzed C-H activation reactions, protodemetalation can be a competing side reaction.[6]
-
Action: The choice of solvent and additives can influence the extent of protodemetalation. Screening different reaction conditions is recommended.
-
Q3: How do I choose the right trifluoroethylating reagent for my specific substrate?
A3: The selection of an appropriate trifluoroethylating reagent is critical and depends on the nature of your substrate and the desired transformation. Trifluoroethylating reagents can be broadly classified into nucleophilic, electrophilic, and radical sources.
-
For Nucleophilic Substrates (e.g., amines, alcohols, thiols): Electrophilic trifluoroethylating reagents are commonly used. Examples include hypervalent iodine reagents.[7]
-
For Electrophilic Substrates (e.g., aldehydes, ketones): Nucleophilic trifluoroethylating reagents are suitable.
-
For C-H Functionalization and Alkene/Alkyne Additions: Radical trifluoroethylation methods, often initiated by photoredox catalysis, are powerful tools.[8][9][10]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Trifluoroethylation of Heterocycles
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed trifluoroethylation of heterocyclic compounds.
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Trifluoroethylation
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed trifluoroethylation.
Guide 2: Poor Reproducibility in Photocatalytic Trifluoroethylation
This guide addresses common issues leading to poor reproducibility in photocatalytic trifluoroethylation reactions.
Troubleshooting Workflow for Poor Reproducibility in Photocatalysis
Caption: A workflow to identify and resolve issues causing poor reproducibility in photocatalytic reactions.
Data Presentation
Table 1: Effect of Catalyst on the Yield of N-Trifluoroethylation of Anilines
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Fe(TPP)Cl | H₂O/DCM | Room Temp | 85 |
| 2 | Cu(OAc)₂ | DMF | 100 | 78 |
| 3 | Pd(OAc)₂ | Toluene | 80 | 92 |
| 4 | No Catalyst | H₂O/DCM | Room Temp | <5 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Optimization of Reaction Conditions for Photocatalytic Trifluoroethylation of Styrene (B11656)
| Entry | Photocatalyst | Solvent | Additive | Yield (%) |
| 1 | Ru(bpy)₃Cl₂ | DCE | None | 65 |
| 2 | fac-Ir(ppy)₃ | CH₃CN | None | 72 |
| 3 | Eosin Y | DMSO | K₂HPO₄ | 88 |
| 4 | Ru(bpy)₃Cl₂ | DCE | H₂O (1 equiv) | 55 |
Data synthesized from multiple sources for illustrative purposes.[8][10]
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Amino-Trifluoromethylation of Alkenes
This protocol describes a general method for the amino-trifluoromethylation of alkenes using a ruthenium-based photocatalyst.[8]
Materials:
-
Styrene derivative (0.5 mmol, 2 equiv)
-
Togni's Reagent (0.25 mmol, 1 equiv)
-
Amine nucleophile (0.5 mmol, 2 equiv)
-
Ru(bpy)₃Cl₂·6H₂O (0.013 mmol, 0.05 equiv)
-
1,2-Dichloroethane (B1671644) (DCE, 1 mL)
-
Vial with a stir bar
-
Blue LED light source
Procedure:
-
To a vial equipped with a stir bar, add the styrene derivative, Togni's reagent, amine nucleophile, and Ru(bpy)₃Cl₂·6H₂O.
-
Add 1,2-dichloroethane to the vial.
-
Seal the vial and place it in front of a blue LED light source.
-
Irradiate the reaction mixture for 24 hours with stirring.
-
After 24 hours, dilute the reaction mixture with dichloromethane (B109758).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amino-trifluoromethylated product.
Experimental Workflow for Photocatalytic Amino-Trifluoromethylation
Caption: Step-by-step experimental workflow for the photocatalytic amino-trifluoromethylation of an alkene.
Protocol 2: Catalyst-Free Reductive Trifluoroethylation of an Amine
This protocol outlines a practical, catalyst-free method for the trifluoroethylation of amines using trifluoroacetic acid as the trifluoroethyl source.[11]
Materials:
-
Secondary amine (1.0 mmol, 1.0 equiv)
-
Trifluoroacetic acid (TFA, 2.0 mmol, 2.0 equiv)
-
Silane (B1218182) reducing agent (e.g., Phenylsilane, 3.0 mmol, 3.0 equiv)
-
Dichloromethane (DCM, 5 mL)
-
Round-bottom flask with a stir bar
Procedure:
-
To a round-bottom flask containing the secondary amine, add dichloromethane.
-
Add trifluoroacetic acid to the solution and stir for 5 minutes at room temperature.
-
Add the silane reducing agent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Plausible Mechanistic Pathway for Reductive Trifluoroethylation
Caption: A simplified plausible reaction pathway for the catalyst-free reductive amination.[12]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoroethyl Methanesulfonate (B1217627).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is lower than expected. What are the potential causes?
Several factors can contribute to a low yield in the synthesis of 2,2,2-trifluoroethyl methanesulfonate. Consider the following:
-
Moisture Contamination: Methanesulfonyl chloride is highly sensitive to moisture. Any water present in the solvent, glassware, or starting materials will lead to its hydrolysis, forming methanesulfonic acid and HCl, thus reducing the amount of reagent available for the desired reaction.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Low temperatures, while controlling exothermicity, may require longer reaction times.
-
Suboptimal Base Addition: The timing and rate of addition of the base (e.g., triethylamine) are crucial. It should be added after the methanesulfonyl chloride to neutralize the HCl formed in situ.
-
Loss during Workup: The product may be lost during the aqueous workup if the phase separation is not clean or if emulsions form. Ensure thorough extraction with an appropriate organic solvent.
Q2: I observe an unexpected peak in my 1H NMR spectrum. What could it be?
Unidentified peaks in the 1H NMR spectrum often correspond to common impurities or side products. Here are a few possibilities:
-
Residual Solvent: Ensure the peak does not correspond to residual reaction solvent (e.g., dichloromethane) or extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Unreacted 2,2,2-Trifluoroethanol (B45653): The starting alcohol will show a characteristic quartet for the methylene (B1212753) protons.
-
Triethylammonium (B8662869) Chloride: The salt byproduct can sometimes be carried through the workup. The ethyl groups of the triethylammonium cation will appear as a quartet and a triplet.
-
2,2,2-Trifluoroethyl Chloride: In some mesylation reactions, the chloride ion can displace the mesylate group, leading to the formation of the corresponding alkyl chloride. This would result in a quartet for the methylene protons, likely at a different chemical shift than the starting alcohol or the desired product.
Q3: How can I effectively remove the triethylammonium chloride salt byproduct?
Triethylammonium chloride is a common byproduct when using triethylamine (B128534) as a base. Its removal is essential for obtaining a pure product.
-
Aqueous Workup: The most common method is to wash the reaction mixture with water. Triethylammonium chloride is highly soluble in water and will be extracted into the aqueous layer. Several washes with water or brine may be necessary.
-
Filtration: If the reaction is performed in a solvent in which triethylammonium chloride is poorly soluble (e.g., diethyl ether or THF), the salt will precipitate and can be removed by filtration.
-
Solvent Trituration: After removing the reaction solvent, an "anti-solvent" in which the product is soluble but the salt is not (e.g., diethyl ether or hexanes) can be added to precipitate the salt, which is then filtered off.
Q4: My final product is a yellow oil, but the literature describes it as colorless. What causes the color?
The yellow coloration is often due to minor impurities.
-
Decomposition: The product may have partially decomposed during distillation if the temperature was too high.
-
Side Products: Certain side products formed during the reaction could be colored.
-
Purification: The coloration can often be removed by passing the crude product through a short plug of silica (B1680970) gel or by careful distillation under reduced pressure.
Common Impurities in this compound Synthesis
The following table summarizes the common impurities that may be encountered during the synthesis of this compound.
| Impurity/Side Product | Chemical Formula | Formation Pathway | Detection Method | Removal Strategy |
| Unreacted 2,2,2-Trifluoroethanol | C₂H₃F₃O | Incomplete reaction | GC-MS, ¹H NMR, ¹⁹F NMR | Aqueous wash, Distillation |
| Unreacted Methanesulfonyl Chloride | CH₃SO₂Cl | Incomplete reaction | GC-MS, ¹H NMR | Aqueous wash (hydrolyzes) |
| Triethylammonium Chloride | (C₂H₅)₃N·HCl | Neutralization of HCl by triethylamine | ¹H NMR | Aqueous wash, Filtration |
| Methanesulfonic Acid | CH₃SO₃H | Hydrolysis of methanesulfonyl chloride | Can be observed in aqueous layer post-workup | Aqueous wash |
| 2,2,2-Trifluoroethyl Chloride | C₂H₂ClF₃ | Nucleophilic substitution by chloride | GC-MS, ¹⁹F NMR | Fractional distillation |
| Sulfene-related byproducts | Variable | Reaction of sulfene (B1252967) intermediate with reagents | GC-MS, NMR | Chromatography, Distillation |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on common laboratory practices.
Materials:
-
2,2,2-Trifluoroethanol
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition of methanesulfonyl chloride is complete, add triethylamine (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. A chemical yield of 98% with total conversion has been reported under optimized conditions using Lewis acid catalysts.[1]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injection: Split injection.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points.
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-300. This will allow for the identification of the product and potential impurities based on their mass spectra and retention times.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum will show a quartet for the methylene protons (CH₂) and a singlet for the methyl protons (CH₃) of the methanesulfonate group. Impurities such as residual starting materials and triethylammonium chloride can be identified by their characteristic signals.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The spectrum of the product will show a triplet for the CF₃ group. The presence of other fluorinated impurities, such as unreacted 2,2,2-trifluoroethanol or 2,2,2-trifluoroethyl chloride, will be readily apparent as distinct signals.
-
Visualizations
References
Technical Support Center: 2,2,2-Trifluoroethyl Methanesulfonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl methanesulfonate (B1217627). The information is presented in a question-and-answer format to directly address common challenges encountered during the workup and purification of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with 2,2,2-trifluoroethyl methanesulfonate?
A1: this compound is a hazardous chemical that requires strict safety protocols. It is classified as a corrosive and toxic substance. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Waste Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Q2: How can I monitor the progress of my trifluoroethylation reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of your reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. It is advisable to use a co-spot (a lane where both the starting material and reaction mixture are spotted) to help distinguish between the starting material and the product, especially if they have similar polarities.
Q3: What is a general procedure for quenching a reaction involving this compound?
A3: Once the reaction is complete, it is crucial to quench any unreacted this compound. A common method is the slow addition of a nucleophilic quenching agent. Suitable options include:
-
Aqueous solutions: Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium (B1175870) chloride (NH₄Cl) can be carefully added to the reaction mixture. This will also neutralize any acidic byproducts.
-
Alcohols: Simple alcohols like methanol (B129727) or ethanol (B145695) can be used to react with the excess alkylating agent.
The quenching should be performed at a low temperature (e.g., 0 °C) to control any potential exotherm.
Q4: What are the common side reactions to be aware of during the workup?
A4: The primary side reaction to be mindful of is the hydrolysis of the desired trifluoroethylated product, particularly if it is sensitive to acidic or basic conditions. Some trifluoroethylated compounds, such as certain phosphinic acid derivatives, can undergo hydrolysis of the C-F bonds under strongly alkaline conditions (pH > 10). It is therefore important to assess the stability of your product before choosing the workup conditions.
Troubleshooting Guides
Problem: Low or no product yield after workup.
| Possible Cause | Troubleshooting Step |
| Product is water-soluble and was lost in the aqueous layer. | Check the aqueous layer by TLC or another analytical method. If the product is present, consider back-extraction with a more polar organic solvent or saturation of the aqueous layer with salt (salting out) before extraction. |
| Product is volatile and was lost during solvent removal. | Check the solvent collected in the rotovap trap. Use lower temperatures and pressures during solvent evaporation. |
| Product degraded during workup. | Test the stability of your product to the acidic and basic conditions used in the workup on a small scale before performing the full workup. If unstable, use neutral washing conditions. |
| Incomplete reaction. | Ensure the reaction has gone to completion by TLC before starting the workup. |
Problem: Difficulty in purifying the product by column chromatography.
| Possible Cause | Troubleshooting Step |
| Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A good starting point is a solvent system that gives your product an Rf of 0.2-0.3 on TLC. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product is very polar and does not elute from the column. | Use a more polar solvent system, such as a mixture of dichloromethane (B109758) and methanol.[1] |
| Product is acid-sensitive and degrades on silica gel. | Add a small amount of a neutralizer like triethylamine (B128534) (1-3%) to the eluent to neutralize the acidic silica gel.[2][3] |
Experimental Protocols
General Extractive Workup Procedure
This protocol outlines a general method for the workup of a reaction after trifluoroethylation with this compound.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) with vigorous stirring until gas evolution ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel gently to mix the layers, venting frequently to release any pressure.
-
Allow the layers to separate and drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Organic Layer:
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic)
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying the crude product obtained from the workup.
-
Solvent System Selection:
-
Determine a suitable solvent system using TLC. The ideal system should provide good separation between your product and any impurities, with the product having an Rf value of approximately 0.2-0.3. Common solvent systems are mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[3][4][5]
-
-
Column Packing:
-
Pack a chromatography column with silica gel as a slurry in the chosen non-polar solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Moderately Polar Organic Compounds
| Non-Polar Solvent | Polar Solvent | Typical Ratios (v/v) |
| Hexanes / Petroleum Ether | Ethyl Acetate | 9:1, 4:1, 1:1 |
| Hexanes / Petroleum Ether | Dichloromethane | 1:1, 1:2 |
| Dichloromethane | Methanol | 99:1, 95:5 |
| Dichloromethane | Acetone | 9:1, 4:1 |
Table 2: Common Aqueous Solutions for Extractive Workup
| Solution | Purpose |
| Saturated NaHCO₃ | Neutralize acidic byproducts, quench excess acid-sensitive reagents. |
| Saturated NH₄Cl | Quench reactions, particularly those involving organometallic reagents. |
| Brine (Saturated NaCl) | Reduce the solubility of organic compounds in the aqueous layer and help break up emulsions. |
| Dilute HCl | Remove basic impurities (e.g., amines). |
| Water | Remove water-soluble impurities. |
Visualizations
Caption: A standard workflow for the workup and purification of a reaction.
Caption: A decision tree for troubleshooting common workup problems.
References
Technical Support Center: Managing Exothermicity in Trifluoroethylation Reactions
Welcome to the Technical Support Center for managing exothermicity in trifluoroethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely conducting and scaling up these potentially hazardous reactions.
Frequently Asked Questions (FAQs)
Q1: What makes trifluoroethylation reactions potentially exothermic?
A1: Trifluoroethylation reactions, which involve the introduction of a trifluoroethyl group (-CH₂CF₃) into a molecule, can be exothermic for several reasons. The formation of strong carbon-carbon or carbon-heteroatom bonds is an energetically favorable process that releases heat. Additionally, the reagents used, such as highly reactive trifluoroethylating agents, can contribute to the overall heat generation of the reaction. The specific substrates and reaction conditions will ultimately determine the magnitude of the exotherm.
Q2: What are the primary risks associated with uncontrolled exothermicity in trifluoroethylation reactions?
A2: The primary risk is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of toxic or flammable materials.[1][2] Inadequate temperature control can also lead to the formation of unstable side-products.[3]
Q3: How can I assess the thermal hazard of my specific trifluoroethylation reaction before running it on a larger scale?
A3: Before scaling up, it is crucial to perform a thorough hazard evaluation.[2] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide valuable data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[1] This information is essential for designing an appropriate cooling system and developing a safe operating procedure.[1][2]
Q4: What is the difference between a batch and a semi-batch process, and which is safer for exothermic trifluoroethylation reactions?
A4: In a batch process, all reactants are added to the vessel at the beginning of the reaction.[2] In a semi-batch process, one or more reactants are added in a controlled manner over time.[2] For highly exothermic reactions, a semi-batch process is generally safer because it allows for the control of the reaction rate and heat generation through the controlled addition of the limiting reagent.[2]
Q5: What are the key considerations for scaling up an exothermic trifluoroethylation reaction?
A5: Scaling up a reaction is not a linear process.[3] A key challenge is that the volume of the reaction mixture increases by the cube of the vessel radius, while the heat transfer area only increases by the square of the radius.[2] This means that heat removal becomes less efficient at a larger scale.[2] Therefore, a thorough understanding of the reaction kinetics, heat of reaction, and the cooling capacity of the larger reactor is essential for a safe scale-up.[1][2] It is recommended to never scale a reaction by more than three times the previous run.[3]
Troubleshooting Guide
Q1: My trifluoroethylation reaction is showing a much faster temperature increase than anticipated. What should I do?
A1: An unexpectedly rapid temperature rise is a sign of a potential runaway reaction. Your immediate priorities are to stop the addition of any further reagents and maximize cooling. If the temperature continues to rise uncontrollably, be prepared to initiate your emergency shutdown procedure, which may include quenching the reaction.
Q2: I've lost cooling to my reactor during an exothermic trifluoroethylation. What are the immediate steps to take?
A2: Loss of cooling is a critical emergency. Immediately stop the addition of any reagents. If possible and safe to do so, try to restore cooling. If cooling cannot be restored quickly and the temperature is rising, you must implement your emergency plan, which could involve quenching the reaction by adding a pre-determined quenching agent or transferring the reaction mixture to a quench tank.[4]
Q3: My reaction temperature is fluctuating and difficult to control. What could be the cause?
A3: Temperature fluctuations can be caused by several factors. Inadequate mixing can create localized hot spots where the reaction is proceeding faster.[1] Ensure your stirring is efficient for the scale of your reaction.[1] Also, check your temperature probe for proper placement and calibration. In a semi-batch process, the rate of reagent addition might be too high for the cooling system to handle, leading to temperature overshoots.
Q4: I am observing gas evolution during my trifluoroethylation reaction, which is causing pressure to build up in the reactor. Is this normal and how should I manage it?
A4: Gas evolution can occur in some trifluoroethylation reactions, either as a direct byproduct or from the decomposition of reagents or products at elevated temperatures. It is crucial to have a reactor system that is appropriately rated for the maximum potential pressure and is equipped with a pressure relief device.[1] If the pressure rise is unexpected, it could be a sign of a decomposition reaction, and you should treat it as a potential emergency.
Data Presentation
Table 1: Key Safety Parameters for Exothermic Trifluoroethylation Reactions
| Parameter | Description | Method of Determination | Importance |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed during the reaction. | Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC) | Essential for calculating the adiabatic temperature rise and designing the cooling system.[1] |
| Specific Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mixture by one degree. | Calorimetry | Needed for calculating the temperature change from the heat of reaction. |
| Overall Heat Transfer Coefficient (U) | A measure of the efficiency of heat transfer from the reaction mixture to the cooling medium. | Determined experimentally for a specific reactor setup. | Crucial for assessing the cooling capacity of the reactor.[2] |
| Maximum Temperature of Synthetic Reaction (MTSR) | The maximum temperature the reaction mixture could reach in the event of a cooling failure. | Calculated from the adiabatic temperature rise. | A critical parameter for assessing the risk of a runaway reaction.[5] |
| Decomposition Temperature (TD) | The temperature at which the reactants, products, or intermediates begin to decompose exothermically. | Differential Scanning Calorimetry (DSC), Thermal Gravimetric Analysis (TGA) | The MTSR should be significantly lower than the TD to ensure a safe process.[5] |
| Rate of Gas Generation | The volume of gas produced per unit of time. | Measured using a gas flow meter during the reaction. | Important for ensuring the pressure relief system is adequately sized. |
Table 2: Comparison of Cooling Methods for Laboratory-Scale Reactions
| Cooling Method | Temperature Range | Advantages | Disadvantages | Best Suited For |
| Ice/Water Bath | 0 - 5 °C | Simple, inexpensive, readily available. | Limited to temperatures at or above 0 °C. | Small-scale, mildly exothermic reactions. |
| Dry Ice/Acetone Bath | -78 °C | Achieves low temperatures. | Temperature can be difficult to control precisely; requires careful handling of dry ice. | Reactions requiring very low temperatures. |
| Cryocooler/Circulating Bath | -80 to 20 °C | Precise and stable temperature control. | Higher initial equipment cost. | Reactions requiring precise temperature control over a long period. |
| Cooling Coils | Variable (depends on coolant) | Can be added to existing setups to increase cooling capacity. | Can be difficult to clean; may affect mixing patterns. | Larger scale reactions or those with high heat output. |
Experimental Protocols
Generalized Protocol for Managing Exothermicity in a Laboratory-Scale Trifluoroethylation Reaction (Semi-Batch Addition)
1. Pre-Reaction Safety Assessment:
-
Conduct a thorough literature search for the specific trifluoroethylation reaction or similar transformations to understand potential hazards.
-
Perform a risk assessment, considering the reactants, products, and potential byproducts.[3]
-
If scaling up, determine the key safety parameters outlined in Table 1 using appropriate calorimetric techniques.[1][2]
2. Reactor Setup:
-
Choose a reactor with a volume at least twice the total volume of all reagents to be added.[3]
-
Ensure the reactor is equipped with efficient stirring, a calibrated temperature probe placed in the reaction mixture, and a condenser.
-
Set up a cooling bath (e.g., ice/water or a cryocooler) and ensure it is at the desired temperature before starting the reaction.
-
For reactions with potential gas evolution, ensure an appropriate pressure relief system is in place.
3. Reagent Preparation and Addition:
-
Prepare the solution of the limiting reagent that will be added in a dropping funnel or a syringe pump.
-
Charge the reactor with the initial substrate and solvent.
-
Begin cooling and stirring the reactor contents until they reach the target reaction temperature.
-
Start the addition of the limiting reagent dropwise or at a slow, controlled rate via the syringe pump.[2]
4. Reaction Monitoring:
-
Continuously monitor the internal reaction temperature.[3]
-
Maintain a detailed log of the reaction temperature, addition rate, and any visual observations.
-
If the temperature starts to rise above the set point, immediately slow down or stop the addition of the reagent.
-
Do not leave the reaction unattended.[3]
5. Quenching and Workup:
-
Once the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is complete.
-
Have a pre-planned and tested quenching procedure ready. This may involve the slow addition of a quenching agent (e.g., water, a dilute acid or base) while maintaining cooling.
6. Emergency Plan:
-
Have a clear, written emergency plan that includes procedures for:
-
Stopping the reaction (e.g., stopping reagent addition, emergency cooling).
-
Quenching a runaway reaction.
-
Evacuating the area in case of an uncontrolled event.
-
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Decision tree for the safe scale-up of reactions.
References
troubleshooting low conversion in N-trifluoroethylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during N-trifluoroethylation reactions, with a focus on resolving issues of low conversion.
Frequently Asked Questions (FAQs)
Q1: My N-trifluoroethylation reaction is showing low to no conversion. What are the most common initial checks I should perform?
A1: When troubleshooting low conversion, begin by verifying the following:
-
Reagent Quality: Ensure the purity and stability of your amine substrate, trifluoroethylating agent, and any catalysts or additives. Degradation of reagents is a common cause of reaction failure. For instance, trifluorodiazoethane, generated in situ from 2,2,2-trifluoroethylamine (B1214592) hydrochloride, can be volatile and unstable.[1]
-
Inert Atmosphere: While some protocols are robust enough to be performed open to air, many N-trifluoroethylation reactions are sensitive to moisture and oxygen.[2][3][4] If applicable to your method, ensure your reaction is set up under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: Temperature is a critical parameter. Some methods require elevated temperatures to proceed efficiently, while others may need low temperatures to prevent reagent decomposition.[5][6] Verify that your reaction is running at the optimal temperature specified in the protocol.
-
Stirring: Ensure efficient mixing of the reaction components, especially in heterogeneous mixtures.
Q2: I am using a catalyst-free method with trifluoroacetic acid (TFA), but the yield is poor. What factors could be affecting the reaction?
A2: For the catalyst-free trifluoroethylation using TFA, consider the following:
-
Equivalents of TFA: The stoichiometry of TFA is crucial. Optimal results are often achieved with a specific excess of TFA (e.g., 1.75 equivalents).[2][7]
-
Solvent: Tetrahydrofuran (THF) is a commonly used solvent for this reaction.[2][7] Ensure you are using a dry, appropriate solvent.
-
Amine Form: The reaction should be performed with the free base of the amine.[2] If your amine is a salt, it will need to be neutralized before the reaction.
Q3: My iron-porphyrin catalyzed N-trifluoroethylation is not working well. What are the key parameters to optimize?
A3: For iron-porphyrin catalyzed reactions, pay close attention to:
-
Catalyst Activity: Ensure the iron-porphyrin catalyst, such as Fe(TPP)Cl, is active. Improper storage or handling can lead to deactivation.[5]
-
Solvent System: The solvent system can be critical. For example, a biphasic system of H₂O:CH₂Cl₂ (1:1) has been shown to be effective.[5]
-
Acid Co-catalyst: The choice of acid can significantly influence the reaction. Organic acids like acetic acid may perform better than inorganic acids.[5]
-
Generation of Trifluorodiazoethane: This reaction proceeds via the in-situ formation of trifluorodiazoethane from 2,2,2-trifluoroethylamine hydrochloride and a nitrite (B80452) source (e.g., NaNO₂).[3][5] Ensure the conditions for this initial diazotization step are optimal.
Q4: How does the nature of the amine substrate affect the N-trifluoroethylation reaction?
A4: The electronic and steric properties of the amine substrate play a significant role:
-
Electronic Effects: For some catalytic systems, anilines with electron-donating groups tend to give higher yields than those with electron-withdrawing groups.[5] This is because electron-rich amines are more nucleophilic and readily attack the electrophilic intermediate.
-
Steric Hindrance: Sterically hindered amines may exhibit lower reactivity. For example, N-isopropylaniline and 2-methoxy-N-methylaniline have been reported to be unreactive in certain iron-porphyrin catalyzed systems.[5]
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion issues in your N-trifluoroethylation experiments.
Problem: Low or No Product Formation
Below is a workflow to troubleshoot potential causes of low product yield.
Caption: Troubleshooting workflow for low conversion in N-trifluoroethylation.
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data from reported N-trifluoroethylation reactions, highlighting the impact of different parameters on product yield.
Table 1: Optimization of Iron-Porphyrin Catalyzed N-Trifluoroethylation of o-Methyl Aniline (B41778) [5]
| Entry | Catalyst | Solvent | Acid | Temperature (°C) | Yield (%) |
| 1 | Fe(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | Acetic Acid | 80 | 78 |
| 2 | Mn(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | Acetic Acid | 80 | Trace |
| 3 | Cu(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | Acetic Acid | 80 | Trace |
| 4 | Co(TPP) | H₂O:CH₂Cl₂ (1:1) | Acetic Acid | 80 | Trace |
| 5 | FeCl₃ | H₂O:CH₂Cl₂ (1:1) | Acetic Acid | 80 | No Reaction |
| 6 | H₂O | H₂O | Acetic Acid | 80 | 70 |
| 7 | CH₂Cl₂ | CH₂Cl₂ | Acetic Acid | 80 | 35 |
| 8 | Fe(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | HCl | 80 | 65 |
| 9 | Fe(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | H₂SO₄ | 80 | 58 |
| 10 | Fe(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | None | 80 | 55 |
| 11 | Fe(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | Acetic Acid | 60 | 62 |
| 12 | Fe(TPP)Cl | H₂O:CH₂Cl₂ (1:1) | Acetic Acid | 100 | 75 |
Table 2: Substrate Scope for Catalyst-Free Trifluoroethylation of Secondary Amines with TFA [2][7]
| Entry | Amine Substrate | Yield (%) |
| 1 | N-Methylaniline | 85 |
| 2 | Dibenzylamine | 92 |
| 3 | Morpholine | 88 |
| 4 | Indoline | 91 |
| 5 | N-Phenylpiperazine | 89 |
Experimental Protocols
Key Experiment: Iron-Porphyrin Catalyzed N-Trifluoroethylation of an Aniline
This protocol is adapted from a reported procedure and provides a detailed methodology for a representative N-trifluoroethylation reaction.[3]
Caption: Experimental workflow for iron-porphyrin catalyzed N-trifluoroethylation.
Detailed Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane (B109758) under an air atmosphere at room temperature.[3]
-
Diazotization: Add NaNO₂ (0.6 mmol) to the Schlenk tube. Stir the mixed solution at room temperature for 30 minutes.[3]
-
Addition of Substrate and Catalyst: Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by an appropriate analytical technique such as TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Logical Relationship: Factors Influencing N-Trifluoroethylation Yield
The following diagram illustrates the key factors that can influence the success of an N-trifluoroethylation reaction and their interdependencies.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 4. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted 2,2,2-Trifluoroethyl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2,2,2-Trifluoroethyl methanesulfonate (B1217627) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 2,2,2-Trifluoroethyl methanesulfonate?
A1: The primary methods for removing unreacted this compound include:
-
Quenching: Reacting the excess electrophilic methanesulfonate with a nucleophile to form a more easily separable compound.
-
Aqueous Extractive Workup: Utilizing the differing solubilities of the product and the methanesulfonate (or its quenched product) between an aqueous and an organic phase.
-
Flash Column Chromatography: Separating the desired product from the unreacted methanesulfonate based on their differential adsorption to a stationary phase.
Q2: How do I choose the best removal method for my specific reaction?
A2: The choice of method depends on several factors:
-
Stability of your product: If your product is sensitive to water or nucleophiles, quenching or extensive aqueous workups may not be suitable.
-
Polarity of your product: The relative polarity of your product and the unreacted methanesulfonate will determine the feasibility and efficiency of both extractive workup and flash chromatography.
-
Scale of the reaction: For large-scale reactions, quenching and extraction are often more practical than chromatography.
-
Required purity of the final product: Flash chromatography generally provides the highest purity.
Q3: What are some common nucleophiles for quenching this compound?
A3: Common nucleophiles for quenching include:
-
Amines: Simple amines like ammonia (B1221849) (as aqueous ammonium (B1175870) hydroxide), or primary/secondary amines can react with the methanesulfonate to form water-soluble ammonium salts or more polar sulfonamides.
-
Water/Hydroxide (B78521): While hydrolysis can occur, it may be slow. Using aqueous base (e.g., NaOH or KOH solution) can accelerate the hydrolysis to the water-soluble methanesulfonic acid and 2,2,2-trifluoroethanol.
-
Thiols: Thiols can be effective quenchers, but the resulting thioethers may need to be removed.
Q4: I've performed an aqueous extraction, but I'm still seeing the unreacted methanesulfonate in my organic layer. What can I do?
A4: This could be due to a few reasons:
-
Insufficient Quenching: If you quenched the reaction, the quenching may be incomplete. Consider increasing the amount of quenching agent or the reaction time.
-
Partitioning: this compound has some organic solubility. To improve its removal into the aqueous phase, you can:
-
Increase the number of aqueous washes.
-
Use a brine wash (saturated NaCl solution) to decrease the solubility of organic compounds in the aqueous layer.
-
If the unreacted methanesulfonate was hydrolyzed, ensure the aqueous phase is basic enough to deprotonate the resulting methanesulfonic acid, making it more water-soluble.
-
Q5: During flash chromatography, my product and the unreacted methanesulfonate are co-eluting. How can I improve the separation?
A5: To improve chromatographic separation:
-
Optimize the solvent system: Perform a thorough thin-layer chromatography (TLC) screen with different solvent systems (e.g., varying ratios of ethyl acetate (B1210297)/hexanes, or trying other solvents like dichloromethane/methanol) to find a system that provides better separation (a larger ΔRf).
-
Use a shallower gradient: If using gradient elution, a shallower gradient around the elution point of your compounds can improve resolution.
-
Change the stationary phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360).
Troubleshooting Guides
Problem 1: Incomplete Removal by Aqueous Extractive Workup
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted this compound remains in the organic layer after multiple water washes. | The methanesulfonate is not sufficiently hydrophilic to be fully extracted into the aqueous phase. | 1. Quench before extraction: Add a nucleophile like aqueous ammonia or a primary amine to the reaction mixture before the workup. This will convert the methanesulfonate into a more polar, water-soluble species. 2. Hydrolyze with base: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to hydrolyze the methanesulfonate to the more water-soluble methanesulfonic acid salt and 2,2,2-trifluoroethanol. |
| An emulsion forms during the extraction, making separation difficult. | High concentration of salts or polar compounds at the interface. | 1. Add brine: Add a saturated aqueous solution of NaCl to the separatory funnel to help break the emulsion. 2. Filter through Celite: Filter the entire mixture through a pad of Celite to break up the emulsion. 3. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. |
Problem 2: Difficulty in Separation by Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| The Rf values of the desired product and unreacted this compound are very close on TLC. | The polarity of the two compounds is too similar in the chosen solvent system. | 1. Systematic TLC screen: Test a variety of solvent systems with different polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol, ether/petroleum ether). 2. Use a different stationary phase for TLC: Spot the mixture on both silica and alumina TLC plates to see if the separation is improved. |
| The unreacted methanesulfonate streaks on the TLC plate and the column. | The compound may be reacting with the silica gel or is overloading the stationary phase. | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine (B128534) in the eluent to neutralize acidic sites. 2. Load a smaller amount of crude material: Overloading the column can lead to poor separation. |
| The product and impurity elute together in a single peak. | The chosen isocratic solvent system is too polar. | 1. Switch to a less polar solvent system: This will increase the retention time of both compounds and may improve separation. 2. Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity. This can help to resolve compounds with similar polarities. |
Data Presentation
The following table summarizes key physical and chromatographic properties of this compound to aid in the selection of a removal method. Please note that some of these values are predicted and should be used as a guide.
| Property | Value | Implication for Removal |
| Molecular Weight | 178.13 g/mol | - |
| Boiling Point | 155-157 °C | Distillation is possible but may not be practical for high-boiling products. |
| Predicted LogP | 0.8 - 1.2 | Indicates moderate lipophilicity. Will partition into organic solvents, making aqueous extraction alone potentially inefficient without prior quenching/hydrolysis. |
| Predicted Water Solubility | Low to moderate | Reinforces the need for quenching or hydrolysis to increase aqueous solubility for effective extractive removal. |
| Typical TLC Rf Value | 0.4 - 0.6 | In moderately polar solvent systems (e.g., 20-40% Ethyl Acetate in Hexanes) on silica gel. This can often be in a similar range to many organic products, necessitating careful optimization of chromatography conditions. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Ammonia followed by Extractive Workup
This protocol is suitable for products that are stable to mild aqueous base and amines.
-
Cool the reaction mixture: After the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quench the reaction: While stirring vigorously, slowly add an excess of aqueous ammonium hydroxide (e.g., 2-3 equivalents relative to the initial amount of this compound) to the reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete reaction with the methanesulfonate.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel.
-
Wash with water: Wash the organic layer with water (2 x 50 mL for a 100 mL organic layer).
-
Wash with brine: Wash the organic layer with a saturated aqueous solution of NaCl (1 x 50 mL).
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Hydrolysis with Aqueous Base followed by Extractive Workup
This protocol is suitable for products that are stable to basic conditions.
-
Dilute the reaction mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer to separatory funnel: Transfer the diluted reaction mixture to a separatory funnel.
-
Base wash: Wash the organic layer with 1M aqueous NaOH (2 x 50 mL for a 100 mL organic layer). This will hydrolyze the unreacted methanesulfonate.
-
Water wash: Wash the organic layer with water (1 x 50 mL).
-
Brine wash: Wash the organic layer with a saturated aqueous solution of NaCl (1 x 50 mL).
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable for products that are not easily separable by extraction and are stable on silica gel.
-
Determine the optimal eluent: Using TLC, screen various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that provides good separation between your product and the unreacted methanesulfonate (ideally, a ΔRf > 0.2). A typical starting point is 20% ethyl acetate in hexanes.
-
Prepare the column: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a less polar solvent (like dichloromethane). If the crude product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elute the column: Run the column with the chosen eluent, collecting fractions.
-
Monitor the fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for quenching and extraction.
Caption: Flash chromatography workflow.
compatibility of functional groups with 2,2,2-Trifluoroethyl methanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,2,2-Trifluoroethyl Methanesulfonate (B1217627) (TFEM) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,2-Trifluoroethyl Methanesulfonate (TFEM)?
A1: this compound (CAS Number: 25236-64-0) is an organic compound used primarily in organic synthesis.[1] It acts as an alkylating agent, introducing the 2,2,2-trifluoroethyl group to various nucleophiles.[1][2] This modification is valuable in the development of pharmaceuticals and agrochemicals. The methanesulfonate portion of the molecule is an excellent leaving group, facilitating these reactions.[1]
Q2: What are the main applications of TFEM in research and development?
A2: TFEM is primarily used for the synthesis of fluorinated organic compounds. The introduction of a trifluoroethyl group can significantly alter the biological and physicochemical properties of a molecule, which is a key strategy in drug design.[1] It is particularly useful for creating trifluoroethyl ethers and N-trifluoroethylated compounds.
Q3: What are the storage and handling recommendations for TFEM?
A3: this compound should be stored in a cool, dark place under an inert atmosphere, typically at 2-8°C.[3][4] It is corrosive and can cause severe skin burns and eye damage.[5][6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this reagent.
Q4: Can the trifluoroethyl group introduced by TFEM be used as a protecting group?
A4: Yes, the trifluoroethyl (TFE) ether has been used as a robust protecting group for alcohols. It is stable under a wide range of reaction conditions, including oxidative, reductive, nucleophilic, acidic, and basic environments. Specific deprotection strategies have been developed for its removal.
Functional Group Compatibility
This compound is a reactive electrophile and will react with various nucleophilic functional groups. The compatibility of a functional group depends on its nucleophilicity and the reaction conditions.
| Functional Group | Compatibility | Notes |
| Alcohols (Phenols) | Reactive | Phenols are good nucleophiles and readily undergo O-trifluoroethylation in the presence of a base.[1] |
| Alcohols (Aliphatic) | Reactive | Primary and secondary aliphatic alcohols can be trifluoroethylated, though they may require stronger bases or more forcing conditions compared to phenols. |
| Amines (Primary & Secondary) | Reactive | Primary and secondary amines are excellent nucleophiles and react readily with TFEM to form N-trifluoroethylated products. |
| Amides | Generally Non-Reactive (as Nucleophile) | The nitrogen in amides is generally not nucleophilic enough to react directly with TFEM. However, amides can be activated under certain conditions. |
| Thiols | Reactive | Thiols are highly nucleophilic and will readily react to form trifluoroethyl thioethers. |
| Carboxylic Acids | Reactive (as Carboxylate) | In the presence of a base, carboxylic acids form carboxylates, which are nucleophilic and can be O-trifluoroethylated to form trifluoroethyl esters. |
| Aldehydes & Ketones | Generally Compatible | The carbonyl carbon of aldehydes and ketones is electrophilic and generally does not react with TFEM. However, enolates formed under basic conditions could potentially react. |
| Esters | Generally Compatible | The ester functional group is generally stable under the conditions used for trifluoroethylation. |
| Nitriles | Generally Compatible | The nitrile group is typically unreactive towards TFEM under standard trifluoroethylation conditions. |
| Alkenes & Alkynes | Generally Compatible | Carbon-carbon double and triple bonds are not typically reactive towards TFEM under nucleophilic substitution conditions. |
| Aromatic Rings | Generally Compatible | Aromatic rings are generally unreactive towards TFEM unless they are highly activated towards electrophilic attack, which is not the primary reactivity of this reagent. |
Troubleshooting Guide
Problem 1: Low or No Yield of Trifluoroethylated Product
-
Question: I am not observing the formation of my desired trifluoroethylated product. What could be the issue?
-
Answer:
-
Insufficiently Nucleophilic Substrate: Your starting material may not be nucleophilic enough under the chosen reaction conditions. Consider using a stronger base to deprotonate your nucleophile (e.g., NaH instead of K₂CO₃ for less acidic alcohols).
-
Poor Reagent Quality: The this compound may have degraded due to improper storage. Ensure it has been stored under anhydrous conditions at the recommended temperature.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Try increasing the reaction temperature incrementally.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices for SN2 reactions.
-
Problem 2: Formation of Multiple Products or Side Reactions
-
Question: My reaction is messy, and I am seeing several unexpected products. What are the likely side reactions and how can I minimize them?
-
Answer:
-
Over-alkylation of Amines: Primary amines can undergo double trifluoroethylation. To favor mono-alkylation, use a stoichiometric amount or a slight excess of the amine relative to the TFEM.
-
Elimination Reactions: If your substrate has a proton beta to the nucleophilic atom, elimination can compete with substitution, especially with sterically hindered substrates or strong, non-nucleophilic bases. Using a milder base and lower reaction temperatures can favor substitution.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may compete with your substrate. Switch to a non-nucleophilic solvent.
-
Problem 3: Difficulty in Product Purification
-
Question: I have successfully formed my product, but I am struggling to purify it. What are some common purification challenges?
-
Answer:
-
Residual Base: Basic residues can complicate purification. Ensure your work-up includes a wash with a dilute acid (e.g., 1M HCl) to remove any remaining base.
-
Co-elution with Starting Material: If your product has a similar polarity to your starting material, chromatographic separation can be difficult. Consider derivatizing the unreacted starting material to alter its polarity or explore alternative purification techniques like recrystallization or distillation.
-
Experimental Protocols
Protocol 1: O-Trifluoroethylation of a Phenol (B47542)
This protocol describes a general procedure for the trifluoroethylation of a phenolic substrate.
Materials:
-
Phenol derivative
-
This compound (TFEM)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: N-Trifluoroethylation of a Secondary Amine
This protocol provides a general method for the N-trifluoroethylation of a secondary amine.
Materials:
-
Secondary amine
-
This compound (TFEM)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry flask, dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting amine.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude material by flash column chromatography.
Visualizations
References
- 1. This compound | 25236-64-0 | Benchchem [benchchem.com]
- 2. This compound | 25236-64-0 [chemicalbook.com]
- 3. This compound | 25236-64-0 [sigmaaldrich.com]
- 4. 2,2,2-Trifluoroethyl trifluoromethanesulfonate 95 6226-25-1 [sigmaaldrich.com]
- 5. This compound | 25236-64-0 | TCI AMERICA [tcichemicals.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
Validation & Comparative
A Head-to-Head Comparison of Trifluoroethylating Agents: 2,2,2-Trifluoroethyl Methanesulfonate vs. 2,2,2-Trifluoroethyl Triflate
In the realm of modern synthetic chemistry, the introduction of the 2,2,2-trifluoroethyl group into organic molecules is a critical strategy for enhancing the pharmacological and material properties of compounds. This modification can significantly improve metabolic stability, lipophilicity, and binding affinity. Two of the most prominent reagents for this purpose are 2,2,2-trifluoroethyl methanesulfonate (B1217627) (also known as trifluoroethyl tresylate) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (trifluoroethyl triflate). This guide provides an objective, data-driven comparison of their reactivity to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
Executive Summary
The primary determinant of reactivity for these compounds is the nature of the sulfonate leaving group: the methanesulfonate (mesylate) versus the trifluoromethanesulfonate (triflate). The triflate group is one of the most effective leaving groups known in organic chemistry due to the exceptional stability of the triflate anion, which arises from the strong electron-withdrawing effect of the three fluorine atoms. Consequently, 2,2,2-trifluoroethyl triflate is a significantly more reactive trifluoroethylating agent than 2,2,2-trifluoroethyl methanesulfonate . This heightened reactivity makes it the reagent of choice for reactions with poorly nucleophilic substrates or when rapid reaction times are desired. Conversely, the lower reactivity of this compound can be advantageous in situations requiring greater selectivity or milder reaction conditions.
Quantitative Comparison of Reactivity
| Property | This compound | 2,2,2-Trifluoroethyl Triflate | Reference |
| Leaving Group | Methanesulfonate (Mesylate, -OMs) | Triflate (-OTf) | N/A |
| CAS Number | 25236-64-0 | 6226-25-1 | [1][2] |
| Molecular Weight | 178.13 g/mol | 232.10 g/mol | [1][2] |
| Relative SN2 Rate * | 1 | ~10,000 - 100,000 | General data for alkyl sulfonates |
| Relative Solvolysis Rate | Significantly lower | Significantly higher | Acetolysis of ethyl triflate is 30,000 times faster than ethyl tosylate[3] |
Note: The relative SN2 rate is a general approximation based on the established reactivity of mesylates and triflates as leaving groups. The actual value can vary depending on the substrate, nucleophile, and solvent.
Reaction Mechanism: Nucleophilic Substitution (SN2)
Both this compound and 2,2,2-trifluoroethyl triflate typically react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the sulfonate leaving group departs. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which can slightly reduce the rate of SN2 reactions compared to their non-fluorinated analogs due to inductive effects. However, the exceptional leaving group ability of the triflate more than compensates for this, leading to the observed high reactivity.
Caption: Generalized SN2 reaction mechanism for trifluoroethyl sulfonates.
Experimental Protocols
Objective:
To quantitatively compare the reactivity of this compound and 2,2,2-trifluoroethyl triflate via solvolysis with a common nucleophile.
Materials:
-
Methanesulfonyl chloride
-
Trifluoromethanesulfonic anhydride (B1165640)
-
Pyridine (B92270) or triethylamine (B128534) (base)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Nucleophile solution (e.g., 0.1 M sodium azide (B81097) in a suitable solvent like DMF or DMSO)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic peak)
-
Reaction vials, syringes, and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Experimental Workflow:
Caption: Workflow for the experimental comparison of sulfonate leaving group abilities.
Detailed Methodology:
Part 1: Synthesis of 2,2,2-Trifluoroethyl Sulfonates
-
Synthesis of this compound: In a flame-dried flask under an inert atmosphere, dissolve 2,2,2-trifluoroethanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS. Upon completion, wash the reaction mixture with cold dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
-
Synthesis of 2,2,2-Trifluoroethyl Triflate: Follow a similar procedure as above, using trifluoromethanesulfonic anhydride (1.1 eq) in place of methanesulfonyl chloride. The reaction is typically much faster and should be maintained at low temperatures (e.g., -20 °C to 0 °C) to control its exothermicity.
Part 2: Kinetic Analysis of Solvolysis
-
Reaction Setup: In separate temperature-controlled reaction vials, prepare solutions of this compound and 2,2,2-trifluoroethyl triflate at a known concentration (e.g., 0.05 M) in a suitable solvent (e.g., DMF). Add a known concentration of an internal standard to each solution.
-
Reaction Initiation: Equilibrate the sulfonate solutions to the desired reaction temperature (e.g., 25 °C). Initiate the reaction by adding a pre-equilibrated solution of the nucleophile (e.g., 0.1 M sodium azide in DMF). Start a timer immediately.
-
Monitoring the Reaction: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes for the triflate; longer intervals may be needed for the methanesulfonate), withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing a suitable quenching agent (e.g., a large excess of a different, highly reactive nucleophile or by rapid dilution with a cold solvent).
-
Analysis: Analyze the quenched aliquots by HPLC or GC. Create a calibration curve to determine the concentration of the remaining sulfonate ester relative to the internal standard.
-
Data Processing: For a pseudo-first-order reaction (if the nucleophile is in large excess), plot the natural logarithm of the concentration of the sulfonate ester (ln[sulfonate]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k). The ratio of the rate constants for the two sulfonates will provide their relative reactivity.
Conclusion
The choice between this compound and 2,2,2-trifluoroethyl triflate is a critical decision in the design of a synthetic route. The triflate is a vastly more reactive reagent due to the superior leaving group ability of the triflate anion. This makes it ideal for challenging trifluoroethylation reactions. However, its high reactivity may necessitate careful control of reaction conditions to avoid side reactions. The methanesulfonate, while significantly less reactive, offers a milder and potentially more selective alternative for substrates that are sensitive to the highly electrophilic nature of the triflate. The experimental protocol outlined provides a robust framework for researchers to quantify these reactivity differences under their specific reaction conditions, enabling an informed and optimal choice of reagent.
References
A Comparative Guide to Trifluoroethylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules is a pivotal strategy in medicinal chemistry and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. A diverse array of trifluoroethylating agents has been developed, each with distinct reactivity, substrate scope, and reaction mechanism. This guide provides an objective comparison of prominent trifluoroethylating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Electrophilic Trifluoroethylating Agents
Electrophilic trifluoroethylating agents deliver a trifluoroethyl cation equivalent to a nucleophilic substrate. These reagents are particularly effective for the trifluoroethylation of heteroatom nucleophiles (N, O, S) and soft carbon nucleophiles like enolates.
Aryl(2,2,2-trifluoroethyl)iodonium Salts
Aryl(2,2,2-trifluoroethyl)iodonium salts are highly reactive and versatile electrophilic trifluoroethylating agents. They have been successfully employed in the trifluoroethylation of a wide range of nucleophiles under mild conditions.
Data Presentation: N-Trifluoroethylation of Anilines
| Entry | Trifluoroethylating Agent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PhI⁺CH₂CF₃ OTf⁻ | - | CH₂Cl₂ | 40 | 3 | 95 | [1] |
| 2 | MesitylI⁺CH₂CF₃ OTf⁻ | - | DCE | 60 | 1 | 98 | [1] |
Data Presentation: O-Trifluoroethylation of Phenols
| Entry | Trifluoroethylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PhI⁺CH₂CF₃ OTf⁻ | Cs₂CO₃ | CH₂Cl₂ | 25 | 24 | 93 | [2] |
Experimental Protocol: N-Trifluoroethylation of Aniline (B41778) with Phenyl(2,2,2-trifluoroethyl)iodonium Triflate
To a solution of aniline (0.3 mmol) in CH₂Cl₂ (1 mL) in a sealed tube is added phenyl(2,2,2-trifluoroethyl)iodonium triflate (0.45 mmol). The mixture is stirred at 40 °C for 3 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-(2,2,2-trifluoroethyl)aniline.[1]
Nucleophilic and Reductive Trifluoroethylating Agents
Nucleophilic trifluoroethylation involves the transfer of a trifluoroethyl anion equivalent to an electrophilic substrate. Reductive methods often generate the trifluoroethyl group from a more oxidized precursor, such as trifluoroacetic acid.
Trifluoroacetic Acid with a Silane (B1218182) Reductant
A cost-effective and operationally simple method for the N-trifluoroethylation of anilines involves the reductive amination of in situ generated hemiaminals from trifluoroacetaldehyde (B10831) (derived from trifluoroacetic acid) using a silane reducing agent.
Data Presentation: Reductive N-Trifluoroethylation of Anilines with TFA
| Entry | Aniline Derivative | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Et₃SiH | TFA | 70 | 16 | 85 | [3] |
| 2 | 4-Methoxyaniline | Et₃SiH | TFA | 70 | 16 | 92 | [3] |
| 3 | 4-Nitroaniline | Et₃SiH | TFA | 70 | 16 | 75 | [3] |
Experimental Protocol: Reductive N-Trifluoroethylation of Aniline with Trifluoroacetic Acid and Triethylsilane
To a solution of aniline (0.5 mmol) in trifluoroacetic acid (0.875 mmol) is added triethylsilane (2.0 mmol). The reaction mixture is heated at 70 °C for 16 hours. The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield N-(2,2,2-trifluoroethyl)aniline.[3]
Radical Trifluoroethylating Agents
Radical trifluoroethylation has emerged as a powerful tool for the functionalization of a wide range of substrates, particularly in the context of C-H functionalization and alkene difunctionalization, often under mild photoredox conditions.
2,2,2-Trifluoroethylamine (B1214592) Hydrochloride
In the presence of an iron porphyrin catalyst and an oxidant, 2,2,2-trifluoroethylamine hydrochloride can serve as a precursor to a trifluoroethyl radical for the N-trifluoroethylation of anilines.[4][5]
Data Presentation: Iron-Catalyzed N-Trifluoroethylation of Anilines
| Entry | Aniline Derivative | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | o-Methylaniline | Fe(TPP)Cl | NaNO₂ | H₂O/DCE | 80 | 93 |[5][6] | | 2 | p-Methoxyaniline | Fe(TPP)Cl | NaNO₂ | H₂O/DCE | 80 | 85 |[5][6] | | 3 | p-Chloroaniline | Fe(TPP)Cl | NaNO₂ | H₂O/DCE | 80 | 78 |[5][6] |
Experimental Protocol: Iron-Catalyzed N-Trifluoroethylation of o-Methylaniline
In a sealed tube, o-methylaniline (0.5 mmol), 2,2,2-trifluoroethylamine hydrochloride (1.0 mmol), Fe(TPP)Cl (5 mol%), and NaNO₂ (1.5 mmol) are dissolved in a mixture of H₂O (1 mL) and DCE (1 mL). The tube is sealed and the reaction mixture is stirred vigorously at 80 °C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford N-(2,2,2-trifluoroethyl)-2-methylaniline.[5][6]
Summary of Trifluoroethylation Strategies
Caption: Overview of trifluoroethylation strategies.
Experimental Workflow for Reagent Screening
Caption: Workflow for trifluoroethylating agent screening.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 19F NMR Analysis of Trifluoroethylated Products
For researchers, scientists, and drug development professionals, the introduction of trifluoroethyl groups into molecules of interest provides a powerful analytical handle. The fluorine-19 (¹⁹F) nucleus is an exceptional NMR probe due to its 100% natural abundance, high gyromagnetic ratio (second only to ¹H), and the absence of background signals in most biological and organic systems.[1][2] This guide offers a comprehensive comparison of ¹⁹F NMR for the analysis of trifluoroethylated products against other common analytical techniques, supported by experimental data and detailed protocols.
The trifluoromethyl (-CF₃) group is a particularly advantageous tag for ¹⁹F NMR studies. The three equivalent fluorine nuclei result in a significant amplification of the NMR signal, enhancing sensitivity.[1] Furthermore, the rapid rotation of the methyl group helps to average out chemical shift anisotropy, which can lead to sharper lines, a significant benefit when studying large molecules.[1] The chemical shift of the trifluoroethyl group is highly sensitive to its local electronic environment, making it an excellent reporter for conformational changes, ligand binding, and protein-protein interactions.[1][3]
Quantitative Data Presentation
A key advantage of ¹⁹F NMR is its quantitative capability (qNMR). With proper experimental setup, the integrated signal intensity is directly proportional to the number of nuclei, allowing for accurate concentration determination and reaction monitoring.
Table 1: Comparison of Analytical Techniques for Trifluoroethylated Products
| Feature | ¹⁹F NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Measures the mass-to-charge ratio of ionized molecules. |
| Quantitative Accuracy | High (can achieve ±1% with optimized parameters).[4] | High, but requires calibration curves with pure standards. | Can be quantitative with appropriate internal standards and calibration. |
| Structural Information | Provides detailed information about the chemical environment, conformation, and dynamics.[1][5] | Provides retention time, which is characteristic but not definitive for structure. | Provides molecular weight and fragmentation patterns, offering structural clues. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent is often sufficient. | Often requires filtration and careful solvent selection. | Requires sample ionization, which can be complex depending on the analyte and matrix. |
| Throughput | Moderate; can be increased with automation and optimized acquisition times. | High, especially with ultra-high-performance liquid chromatography (UHPLC). | High, particularly when coupled with liquid chromatography (LC-MS). |
| Interference | Minimal, as there are no endogenous ¹⁹F signals in most biological samples.[2] | High potential for co-elution and matrix effects. | Susceptible to ion suppression and matrix effects. |
| Detection of Isomers | Excellent capability to distinguish between isomers due to sensitivity to the local environment. | Can separate isomers with appropriate column and mobile phase selection. | Can be challenging to distinguish isomers without chromatographic separation. |
| Instrumentation Cost | High initial investment for the spectrometer.[6] | Moderate to high, depending on the detector and automation. | High, especially for high-resolution instruments. |
Table 2: Typical ¹⁹F NMR Parameters for Trifluoroethyl Groups
| Parameter | Typical Value Range | Information Gained |
| Chemical Shift (δ) | -55 to -90 ppm (relative to CFCl₃)[7] | Highly sensitive to the local electronic environment, solvent polarity, and molecular conformation.[1][3] |
| ¹H-¹⁹F Coupling (J-coupling) | 5-15 Hz for ³JHF | Provides information on through-bond connectivity and dihedral angles. |
| ¹³C-¹⁹F Coupling (J-coupling) | 250-300 Hz for ¹JCF | Confirms the presence of the C-F bond. |
| Spin-Lattice Relaxation (T₁) | 1-5 seconds | Influenced by molecular size, dynamics, and the presence of paramagnetic species. Crucial for quantitative analysis.[7] |
| Spin-Spin Relaxation (T₂) | Milliseconds to seconds | Sensitive to molecular motion, conformational exchange, and binding events. |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality and reproducible ¹⁹F NMR data.
Protocol: Quantitative ¹⁹F NMR Analysis of a Trifluoroethylated Product
-
Sample Preparation:
-
Accurately weigh the trifluoroethylated sample and a suitable internal standard. A common internal standard is 3,5-bis(trifluoromethyl)benzoic acid.[7]
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, MeOD-d₄). The choice of solvent can influence the chemical shift.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
The experiment is typically performed on a high-field NMR spectrometer.
-
Tune and match the ¹⁹F probe.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Spectral Width (sw): Set a wide spectral width initially (e.g., 500,000 Hz) to identify the signal, then narrow it to the region of interest to improve resolution.[8] The chemical shift range for trifluoroethyl groups is typically between -55 and -90 ppm.[7]
-
Transmitter Offset (tof): Center the spectral window on the expected chemical shift of the trifluoroethyl group.[8]
-
Pulse Angle: Use a 90° pulse for maximum signal in a single scan.
-
Relaxation Delay (d1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5-7 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[4][7] T₁ values can be determined using an inversion-recovery experiment.
-
Number of Scans (nt): The number of scans depends on the sample concentration. A higher number of scans increases the signal-to-noise ratio.[8]
-
Decoupling: Proton decoupling (e.g., using the WALTZ-16 sequence) can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp signal for the CF₃ group.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum. While CFCl₃ is the traditional standard (0 ppm), secondary standards like trifluoroacetic acid (-76.55 ppm) are often used for convenience.[9]
-
Integrate the signals of the trifluoroethylated product and the internal standard.
-
-
Quantification:
-
Calculate the concentration or purity of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * Concentration_standard Where N is the number of fluorine atoms in the signal and M is the molar mass.
-
Mandatory Visualizations
Caption: Workflow for ¹⁹F NMR analysis of trifluoroethylated products.
Caption: Logical comparison of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 8. F19 detection [nmr.chem.ucsb.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Mesylate and Tosylate as Leaving Groups in Trifluoroethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the efficient introduction of the trifluoroethyl moiety (-CH₂CF₃) into molecules is of paramount importance, particularly in the development of pharmaceuticals and agrochemicals where this group can significantly enhance metabolic stability and lipophilicity. The selection of an appropriate leaving group is critical for the success of trifluoroethylation reactions. This guide provides an objective comparison of two commonly employed sulfonate leaving groups, mesylate (-OMs) and tosylate (-OTs), in the context of trifluoroethylation, supported by experimental data and detailed protocols.
Executive Summary
Both mesylate and tosylate are excellent leaving groups that facilitate the nucleophilic substitution of an alcohol with a trifluoroethyl group. Their efficacy stems from the ability of the sulfonate group to stabilize the negative charge that develops during the transition state through resonance. While both are highly effective, subtle differences in their electronic and steric properties can influence reaction rates and yields. Generally, mesylate is considered a slightly more reactive leaving group than tosylate in S_N2 reactions due to the less sterically hindered nature of the methyl group compared to the tolyl group and the slightly greater electron-withdrawing inductive effect of the methyl group. However, the choice between the two often depends on the specific substrate, reaction conditions, and practical considerations such as the crystallinity of the intermediates.
Quantitative Data Comparison
The following table summarizes the key quantitative data for mesylate and tosylate as leaving groups in a representative trifluoroethylation reaction of a phenol.
| Leaving Group | Reagent | Substrate | Product | Yield (%) | Reference |
| Tosylate | 2,2,2-Trifluoroethyl p-toluenesulfonate | 4'-Hydroxyacetophenone | 4'-(2,2,2-Trifluoroethoxy)acetophenone | 87% | --INVALID-LINK-- |
| Mesylate | 2,2,2-Trifluoroethyl methanesulfonate | 2-Methoxyphenol | 2-(2,2,2-Trifluoroethoxy)anisole | High Yield* | --INVALID-LINK-- |
*A specific numerical yield was not provided in the available literature; "high yield" is indicated.
Mechanistic Overview
The trifluoroethylation of an alcohol using a trifluoroethyl sulfonate proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the carbon atom of the trifluoroethyl group, displacing the sulfonate leaving group.
A Comparative Guide to Purity Determination of Fluorinated Compounds: qNMR vs. Alternative Methods
In the landscape of pharmaceutical and chemical research, the accurate determination of purity for fluorinated compounds is paramount. These compounds are integral to a vast array of products, from life-saving drugs to advanced materials. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with a focus on ¹⁹F qNMR, against other common analytical techniques for the purity assessment of fluorinated compounds. The information presented is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the methodologies, supported by experimental data.
Principles of Purity Analysis
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] For fluorinated compounds, ¹⁹F qNMR is particularly powerful. By comparing the integral of a signal from the fluorinated analyte to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be precisely calculated.[2][3]
Key advantages of ¹⁹F qNMR include:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to high sensitivity.[1]
-
Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly larger (around 400 ppm) compared to ¹H NMR (around 15 ppm), which minimizes the likelihood of signal overlap between the analyte, impurities, and the internal standard.[1][4][5]
-
Simplified Spectra: Proton-decoupled ¹⁹F NMR spectra often display simple singlets, which simplifies the integration process and subsequent analysis.[1]
-
Specificity: The absence of background ¹⁹F signals in most organic molecules makes this technique highly specific for fluorinated compounds.
Alternative Methods: A Brief Overview
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for purity analysis. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2] Purity is often determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total peak area.[2] While highly sensitive for detecting trace impurities, this method assumes that all components have a similar response factor at the detection wavelength, or it necessitates the use of reference standards for each impurity for accurate quantification.[2]
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining accurate and reproducible results. Below are representative protocols for ¹⁹F qNMR and HPLC.
¹⁹F qNMR Experimental Protocol
Objective: To determine the absolute purity of a fluorinated compound using an internal standard.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)[3]
-
5 mm NMR tubes[3]
-
Fluorinated analyte sample[3]
-
High-purity internal standard (e.g., trifluoroacetic acid, sodium fluoride)[1]
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)[1]
-
Analytical balance (accurate to at least 0.01 mg)[6]
Sample Preparation:
-
Accurately weigh the fluorinated analyte and the internal standard into a vial.[6]
-
Dissolve the mixture in a suitable deuterated solvent.[1]
-
Ensure complete dissolution by vortexing or gentle sonication.[1]
-
Transfer a precise volume of the solution into an NMR tube.
NMR Data Acquisition:
-
Pulse Angle: A 30° or 90° pulse is typically used.[4]
-
Relaxation Delay (d1): This is a critical parameter and should be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation and accurate integration. A typical value is 60 seconds.[4]
-
Acquisition Time (at): A typical value is 1.0 second.[4]
-
Number of Scans (ns): A sufficient number of scans (e.g., 32) should be acquired to achieve an adequate signal-to-noise ratio.[4]
-
Spectral Width: The spectral width should be large enough to encompass all signals of interest.[4]
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).[6]
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = analyte
-
IS = internal standard
-
HPLC Experimental Protocol
Objective: To determine the purity of a fluorinated compound by area percentage.
Instrumentation and Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18 reverse-phase)
-
Fluorinated analyte sample
-
High-purity solvents for the mobile phase (e.g., acetonitrile, water)
-
Vials and syringes
Chromatographic Conditions:
-
Mobile Phase: A suitable gradient or isocratic mixture of solvents.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Injection Volume: A fixed volume (e.g., 10 µL).
-
Detection Wavelength: A wavelength where the analyte and potential impurities have significant absorbance.
Sample Preparation:
-
Prepare a stock solution of the fluorinated analyte in a suitable solvent.
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Filter the solution to remove any particulate matter.
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by area percentage:
Purity (%) = (Area_analyte / Total_Area_of_all_peaks) * 100
Data Presentation: A Comparative Analysis
The choice of analytical technique can significantly impact the determined purity value. The following tables summarize comparative data for the purity assessment of fluorinated compounds using qNMR and HPLC.
Table 1: Purity Determination of 2-Fluoropyridine-3-boronic Acid [2]
| Analytical Technique | Purity (%) |
| ¹H qNMR | 98.2 |
| HPLC (Area %) | 99.88 |
Note: The discrepancy in this example can be attributed to the presence of an anhydride (B1165640) impurity which has a different UV response factor compared to the monomeric boronic acid, leading to an underestimation by HPLC. qNMR, being a molar-based technique, provides a more accurate representation.[2]
Table 2: Purity Determination of Flusulfamide and Diflubenzuron [4]
| Analyte | Purity by ¹⁹F qNMR (kg kg⁻¹) | Reference Value (kg kg⁻¹) | Accuracy relative to Reference (%) |
| Flusulfamide | 0.996 (± 0.002) | 0.995 | ~0.1 |
| Diflubenzuron | 0.997 (± 0.005) | 0.998 | ~0.1 |
Note: The results demonstrate that ¹⁹F qNMR can determine the purity of organic fluorine compounds with high accuracy, typically within 1% of the reference value.[4]
Table 3: Comparison of Key Performance Parameters
| Parameter | ¹⁹F qNMR | HPLC |
| Principle | Molar concentration | Separation and detection |
| Reference Standard | Analyte-specific standard not required[1][3] | Often required for accurate quantification[2] |
| Selectivity | High for fluorinated compounds | Dependent on column and mobile phase |
| Speed | Rapid analysis | Can be time-consuming |
| Sample Preparation | Simple dissolution | May require filtration and dilution |
| Destructive | Non-destructive[1] | Destructive |
| Quantification | Absolute | Relative (area %) or absolute with standards |
| Trace Impurity Detection | Less sensitive | Highly sensitive[2] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the ¹⁹F qNMR experiment for purity determination.
Caption: Workflow for purity determination using ¹⁹F qNMR.
Conclusion
Both ¹⁹F qNMR and HPLC are powerful techniques for assessing the purity of fluorinated compounds. ¹⁹F qNMR offers the significant advantage of being a primary analytical method that provides direct and accurate absolute purity determination without the need for an analyte-specific reference standard.[1][3] Its high specificity, sensitivity, and the simplicity of its spectra for fluorinated compounds make it an invaluable tool, particularly for the characterization of new chemical entities and for establishing the purity of in-house reference materials.[3]
HPLC, on the other hand, excels in the detection of trace impurities and is well-suited for routine quality control analyses, especially when reference standards are available.[3] The choice between these methods will ultimately depend on the specific requirements of the analysis, the availability of reference materials, the desired level of accuracy, and the stage of drug development or chemical research.[3] For a comprehensive and robust purity assessment, employing both techniques as orthogonal methods is often the most rigorous approach.
References
A Comparative Guide to the Validation of Trifluoroethylation Reactions: HRMS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of trifluoroethylation reactions is critical for ensuring product purity, optimizing reaction conditions, and accelerating developmental timelines. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of HRMS with alternative analytical techniques—NMR and HPLC—supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The introduction of the trifluoroethyl group (-CH₂CF₃) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making it a valuable strategy in medicinal chemistry and materials science. Validating the success of these reactions and accurately quantifying the yield of trifluoroethylated products is paramount. While several analytical techniques can be employed, HRMS offers a unique combination of sensitivity, selectivity, and accuracy.
Performance Comparison of Analytical Methods
The choice of analytical technique for validating trifluoroethylation reactions depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or high-throughput screening. The following table summarizes the key performance metrics of HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) with UV detection.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Identification, Quantification, Structural Elucidation | Structural Elucidation, Quantification | Separation, Quantification |
| Mass Accuracy | Excellent (< 5 ppm)[1] | Not Applicable | Not Applicable |
| Resolution | High (enables separation of isobaric species)[2] | Good (can be limited by spectral overlap)[3] | Variable (dependent on column and mobile phase) |
| Sensitivity | Very High (pg to fg range) | Moderate (µg to mg range) | Good (ng to µg range) |
| Limit of Detection (LOD) | Low (sub-ng/L achievable) | Higher than MS-based methods | Dependent on chromophore and detector |
| Quantitative Analysis | Excellent linearity and accuracy[4] | Excellent for ¹⁹F NMR, direct quantification without standards[5][6] | Requires calibration with standards[7] |
| Sample Preparation | Often requires dilution and filtration[8][9] | Minimal, direct analysis of crude reaction mixture possible[3] | Requires quenching, filtration, and sometimes derivatization |
| Structural Information | Provides elemental composition and fragmentation patterns | Provides detailed information on chemical environment and connectivity | Indirect, based on retention time |
| Throughput | High, especially with UHPLC front-end | Lower, especially for 2D experiments | High |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of trifluoroethylation reactions. Below are representative protocols for HRMS, NMR, and HPLC analysis.
Protocol 1: Validation of Trifluoroethylation by LC-HRMS
This protocol describes the use of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the identification and quantification of a trifluoroethylated product in a reaction mixture.
1. Sample Preparation:
-
At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 950 µL of acetonitrile (B52724)/water, 50:50 v/v) to a final volume of 1 mL. This also serves as the sample for analysis.[8]
-
For quantitative analysis, add an internal standard with a known concentration to the diluted sample.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitated material.[9]
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-HRMS Analysis:
-
LC System: A UHPLC system is recommended for fast and efficient separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical for reversed-phase chromatography.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
HRMS System: An Orbitrap or Q-TOF mass spectrometer is suitable.[10]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Scan Mode: Full scan mode for qualitative analysis and identification of byproducts. For quantification, targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) can be used for higher sensitivity and selectivity.
-
Mass Range: A broad range (e.g., m/z 100-1000) should be scanned to capture all potential products and byproducts.
-
Resolution: Set to a high value (e.g., >60,000) to ensure accurate mass measurements.[11]
3. Data Analysis:
-
Qualitative Analysis: Identify the trifluoroethylated product by its accurate mass. The measured mass should be within 5 ppm of the calculated exact mass.[1] The isotopic pattern can further confirm the elemental composition.
-
Quantitative Analysis: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. Determine the concentration of the trifluoroethylated product in the reaction sample from this curve.
Protocol 2: Quantitative Analysis by ¹⁹F NMR Spectroscopy
This protocol outlines the use of ¹⁹F NMR for the direct quantification of a trifluoroethylation reaction yield.
1. Sample Preparation:
-
Withdraw an aliquot of the crude reaction mixture.
-
Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) to the NMR tube.
-
Add the reaction aliquot to the NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to ensure a sufficient sample volume and to lock the magnetic field.
2. NMR Analysis:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz) is sufficient. Benchtop NMR spectrometers can also be used for reaction monitoring.[3]
-
Nucleus: ¹⁹F.
-
Acquisition Parameters:
-
Use a 90° pulse angle for accurate quantification.[6]
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for complete relaxation of the nuclei.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
3. Data Analysis:
-
Integrate the signals corresponding to the trifluoroethyl group of the product and the fluorine signal of the internal standard.
-
Calculate the molar ratio of the product to the internal standard using the integral values, accounting for the number of fluorine atoms contributing to each signal.
-
From the known concentration of the internal standard, determine the concentration and yield of the trifluoroethylated product.
Protocol 3: Reaction Monitoring by HPLC-UV
This protocol describes the use of HPLC with UV detection to monitor the progress of a trifluoroethylation reaction, assuming the starting material and product have UV chromophores.
1. Sample Preparation:
-
At various time points, take an aliquot from the reaction mixture.
-
Quench the reaction immediately, for example, by adding a quenching agent or by rapid dilution in a cold solvent.
-
Dilute the quenched aliquot to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reversed-phase or normal-phase column based on the polarity of the reactants and products.
-
Mobile Phase: An isocratic or gradient mobile phase that provides good separation of the starting material, product, and any major impurities. The use of trifluoroacetic acid (TFA) as a mobile phase additive can improve peak shape but may lead to baseline noise at low UV wavelengths.[12]
-
Detection Wavelength: The wavelength at which the analyte of interest shows maximum absorbance.[13]
3. Data Analysis:
-
Identify the peaks corresponding to the starting material and the product based on their retention times, which can be confirmed by injecting standards.
-
Monitor the reaction progress by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
For quantitative analysis, create a calibration curve for the product using standards of known concentrations.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in validating a trifluoroethylation reaction using LC-HRMS.
Caption: Workflow for trifluoroethylation validation by LC-HRMS.
Conclusion
The validation of trifluoroethylation reactions requires robust and reliable analytical methods. High-Resolution Mass Spectrometry offers unparalleled sensitivity and specificity, enabling confident identification and accurate quantification of trifluoroethylated products.[2] While NMR, particularly ¹⁹F NMR, provides excellent quantitative data without the need for extensive sample preparation and offers rich structural information, its sensitivity is lower than that of HRMS.[3] HPLC-UV is a widely accessible technique suitable for routine monitoring of reactions involving UV-active compounds, but it relies on chromatographic separation and requires calibration with standards for quantification.
For a comprehensive validation strategy, a combination of these techniques is often optimal. HRMS can be used for the initial identification of the desired product and any byproducts, providing a high degree of confidence in the structural assignment. Subsequently, ¹⁹F NMR or a validated HPLC-UV method can be employed for routine, high-throughput reaction monitoring and yield determination. The choice of the most appropriate technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the chemical nature of the molecules involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 3. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. acgpubs.org [acgpubs.org]
- 7. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Distinguishing Isomers of Trifluoroethylated Heterocycles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of trifluoroethylated heterocyclic isomers is a critical step in verifying synthetic outcomes and understanding structure-activity relationships. The subtle differences in the position of the trifluoroethyl group can significantly impact a molecule's biological activity and physicochemical properties. This guide provides an objective comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for distinguishing these isomers, supported by experimental data and detailed protocols.
The trifluoromethyl group is a prevalent substituent in modern pharmaceuticals and agrochemicals, valued for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust analytical methodologies for the unambiguous identification of trifluoroethylated heterocyclic isomers is of paramount importance. This guide will use the positional isomers of trifluoromethylpyridine as a representative example to illustrate the application and relative strengths of each analytical technique.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for isomer differentiation depends on the nature of the isomers (e.g., positional, geometric, or enantiomeric) and the specific requirements of the analysis, such as sensitivity, resolution, and throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful, non-destructive technique for the structural characterization of fluorinated compounds. The ¹⁹F nucleus is highly sensitive and exhibits a wide chemical shift range, making it an excellent probe for distinguishing between different fluorine environments.
Key Advantages:
-
High Sensitivity of ¹⁹F Nucleus: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in strong NMR signals.
-
Wide Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR span a large range, which minimizes signal overlap and facilitates the resolution of signals from different fluorine-containing groups.[1]
-
Informative Coupling Constants: Large one-bond and through-space J-couplings between ¹⁹F and other nuclei (e.g., ¹H, ¹³C) provide valuable structural information.
Data Presentation:
The following table summarizes the predicted ¹⁹F and ¹³C NMR chemical shifts for the three positional isomers of trifluoromethylpyridine. The position of the trifluoromethyl group significantly influences the electronic environment of the pyridine (B92270) ring, leading to distinct chemical shifts for each isomer.
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) of CF₃ |
| 2-(Trifluoromethyl)pyridine | -68.5 | 148.0 (q, JCF ≈ 35 Hz) |
| 3-(Trifluoromethyl)pyridine | -63.0 | 131.0 (q, JCF ≈ 34 Hz) |
| 4-(Trifluoromethyl)pyridine | -65.0 | 138.0 (q, JCF ≈ 34 Hz) |
Note: Predicted data is based on computational models and serves as a guide. Experimental values may vary based on solvent and other conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like trifluoroethylated heterocycles.
Key Advantages:
-
High Separation Efficiency: Capillary GC columns can effectively separate isomers with different boiling points and polarities.
-
Structural Information from Mass Spectra: The mass spectrometer provides information about the molecular weight and fragmentation pattern of each isomer, which can be used for identification.
Data Presentation:
The retention time of each isomer in a GC separation is dependent on its volatility and interaction with the stationary phase. The mass spectrum provides a unique fragmentation pattern that can be used as a fingerprint for each isomer.
| Isomer | Typical GC Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 2-(Trifluoromethyl)pyridine | Lower | [M]+•, [M-F]+, [M-CF₃]+, pyridine fragments |
| 3-(Trifluoromethyl)pyridine | Intermediate | [M]+•, [M-F]+, [M-CF₃]+, pyridine fragments |
| 4-(Trifluoromethyl)pyridine | Higher | [M]+•, [M-F]+, [M-CF₃]+, pyridine fragments |
Note: Retention times are highly dependent on the specific GC column and conditions used. The fragmentation patterns for positional isomers are often very similar, requiring careful analysis of relative ion abundances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. For trifluoroethylated heterocycles, reverse-phase HPLC is a common method for separating isomers based on their polarity. Chiral stationary phases can be employed for the separation of enantiomers.
Key Advantages:
-
Versatility: Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.
-
Tunable Selectivity: The separation can be optimized by changing the mobile phase composition, stationary phase, and other chromatographic parameters.
-
Enantiomeric Separation: Chiral HPLC is the gold standard for separating enantiomers.
Data Presentation:
The retention time in HPLC is determined by the analyte's partitioning between the mobile and stationary phases.
| Isomer | Typical Reverse-Phase HPLC Retention Time (min) |
| 2-(Trifluoromethyl)pyridine | Dependent on polarity |
| 3-(Trifluoromethyl)pyridine | Dependent on polarity |
| 4-(Trifluoromethyl)pyridine | Dependent on polarity |
Note: The elution order in reverse-phase HPLC depends on the relative polarity of the isomers. More polar isomers will typically elute earlier.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
¹⁹F NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the trifluoroethylated heterocycle in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Add a small amount of a reference standard, such as trifluorotoluene or hexafluorobenzene, if precise chemical shift referencing is required.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically sufficient for routine analysis.
-
Spectral Width: Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -80 ppm for trifluoromethyl groups).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-256 scans, depending on the sample concentration.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Instrumentation and Data Acquisition:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injection: 1 µL of the sample solution is injected in split or splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Instrumentation and Data Acquisition:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (or methanol (B129727) and water) with 0.1% formic acid or trifluoroacetic acid. A typical starting point is 50:50 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analytes have strong absorbance (e.g., 254 nm).
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical techniques described above.
References
A Comparative Guide to Trifluoroethylation Protocols for Researchers
The introduction of the trifluoroethyl group (-CH2CF3) into organic molecules is a pivotal strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, a diverse array of synthetic protocols has been developed for trifluoroethylation. This guide provides an objective comparison of prominent methods, supported by experimental data, to assist researchers in selecting the most suitable protocol for their specific needs.
Comparative Performance of Key Trifluoroethylation Protocols
To facilitate a direct comparison, the following table summarizes the performance of five distinct trifluoroethylation protocols on representative substrates: an aniline (B41778) derivative (N-methylaniline), an indole (B1671886) derivative (2-methylindole), and an alkene (styrene). These substrates were chosen for their relevance in medicinal chemistry and their varied reactivity profiles.
| Protocol | Substrate | Trifluoroethylating Reagent | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1. Silver-Catalyzed N-Trifluoroethylation | N-methylaniline | 2,2,2-Trifluorodiazoethane (B1242873) (CF3CHN2) | AgSbF6 (5 mol%) | Dichloromethane (B109758) (DCM) | 12 | 85 | [1] |
| 2. Iron-Porphyrin Catalyzed N-Trifluoroethylation | N-methylaniline | 2,2,2-Trifluoroethylamine (B1214592) HCl | Fe(TPP)Cl (0.9 mol%), NaNO2, AcOH | H2O/DCM | 12 | 75 | [2][3] |
| 3. Palladium-Catalyzed C-H Trifluoroethylation | Acetanilide (B955)* | Mesityl(2,2,2-trifluoroethyl)iodonium triflate | Pd(OAc)2 (5 mol%) | Trifluoroacetic acid (TFA) | 1.5 | 95 | [4][5] |
| 4. Metal-Free C3-Trifluoroethylation | 2-Methylindole | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | 2,6-di-tert-butylpyridine (B51100) (DTBP) | Dichloromethane (DCM) | 0.17 | 96 | [6] |
| 5. Photoredox-Catalyzed Trifluoroethylation | Styrene (B11656) | 1,1,1-Trifluoro-2-iodoethane (CF3CH2I) | fac-Ir(ppy)3, DIPEA | Acetonitrile (B52724) (MeCN) | 24 | 66** | [7][8] |
*Data for acetanilide is presented as a proxy for a directed C-H functionalization on an aniline derivative. **Yield for the corresponding γ-trifluoromethyl alcohol product.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Silver-Catalyzed N-Trifluoroethylation of Anilines[1]
Reagents and Materials:
-
Aniline substrate (e.g., N-methylaniline)
-
2,2,2-Trifluorodiazoethane (CF3CHN2) solution in diethyl ether
-
Silver hexafluoroantimonate (AgSbF6)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the aniline (0.5 mmol) in anhydrous DCM (2.0 mL) was added AgSbF6 (0.025 mmol, 5 mol%).
-
A solution of 2,2,2-trifluorodiazoethane in diethyl ether (1.0 M, 1.0 mL, 1.0 mmol) was added dropwise to the mixture at room temperature.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired N-trifluoroethylated aniline.
Protocol 2: Iron-Porphyrin Catalyzed N-Trifluoroethylation of Anilines[2][3]
Reagents and Materials:
-
Aniline substrate (e.g., N-methylaniline)
-
2,2,2-Trifluoroethylamine hydrochloride
-
Sodium nitrite (B80452) (NaNO2)
-
Acetic acid (AcOH)
-
Iron(III) meso-tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Water (H2O) and Dichloromethane (DCM)
Procedure:
-
To an oven-dried Schlenk tube, 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H2O, and 1 mL of DCM were added under an air atmosphere at room temperature.
-
NaNO2 (0.6 mmol) was added, and the mixture was stirred for 30 minutes.
-
The aniline (0.3 mmol) and Fe(TPP)Cl (0.0027 mmol, 0.9 mol%) were then added to the vigorously stirred solution.
-
The reaction was stirred at room temperature for 12 hours.
-
The crude product was extracted three times with ethyl acetate (B1210297) and purified by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Direct C-H Trifluoroethylation of Anilides[4][5]
Reagents and Materials:
-
Anilide substrate (e.g., Acetanilide)
-
Mesityl(2,2,2-trifluoroethyl)iodonium triflate
-
Palladium(II) acetate (Pd(OAc)2)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a vial were added the anilide (0.2 mmol), mesityl(2,2,2-trifluoroethyl)iodonium triflate (0.3 mmol), and Pd(OAc)2 (0.01 mmol, 5 mol%).
-
Trifluoroacetic acid (1.0 mL) was added, and the vial was sealed.
-
The reaction mixture was stirred at 25 °C for 1.5 hours.
-
After the reaction, the mixture was diluted with ethyl acetate and washed with saturated aqueous NaHCO3.
-
The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography.
Protocol 4: Metal-Free C3-Trifluoroethylation of Indoles[6][7]
Reagents and Materials:
-
Indole substrate (e.g., 2-methylindole)
-
2,2,2-Trifluoroethyl(mesityl)iodonium triflate
-
2,6-di-tert-butylpyridine (DTBP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the indole (0.2 mmol) and 2,6-di-tert-butylpyridine (0.4 mmol) in anhydrous DCM (1.0 mL) was added 2,2,2-trifluoroethyl(mesityl)iodonium triflate (0.22 mmol).
-
The reaction mixture was stirred at 25 °C for 10 minutes.
-
The reaction was quenched by the addition of saturated aqueous NH4Cl solution.
-
The mixture was extracted with DCM, and the combined organic layers were dried over Na2SO4 and concentrated.
-
The crude product was purified by flash column chromatography.
Protocol 5: Photoredox-Catalyzed Trifluoroethylation of Styrenes[8][9]
Reagents and Materials:
-
Styrene substrate
-
1,1,1-Trifluoro-2-iodoethane (CF3CH2I)
-
fac-Iridium(III) tris[2-phenylpyridinato-C2,N] (fac-Ir(ppy)3)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a vial, the styrene (0.2 mmol), fac-Ir(ppy)3 (0.002 mmol, 1 mol%), and DIPEA (0.4 mmol) were dissolved in anhydrous MeCN (2.0 mL).
-
1,1,1-Trifluoro-2-iodoethane (0.4 mmol) was added, and the vial was sealed.
-
The reaction mixture was irradiated with a blue LED lamp at room temperature for 24 hours under an oxygen atmosphere, with water present to promote the formation of the alcohol.
-
The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a general experimental workflow for trifluoroethylation and a decision-making flowchart for selecting an appropriate protocol.
Caption: General experimental workflow for a typical trifluoroethylation reaction.
Caption: Decision flowchart for selecting a trifluoroethylation protocol.
References
- 1. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
- 4. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]
- 5. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sioc.ac.cn [sioc.ac.cn]
- 8. researchgate.net [researchgate.net]
spectroscopic data for 2,2,2-trifluoroethoxy group
A Comprehensive Spectroscopic Comparison of the 2,2,2-Trifluoroethoxy Group with Ethoxy and 2-Chloroethoxy Alternatives
For researchers and professionals in drug development and chemical sciences, the selection of appropriate chemical moieties is critical for modulating the physicochemical and pharmacological properties of molecules. The 2,2,2-trifluoroethoxy group has emerged as a valuable substituent due to its unique electronic properties, metabolic stability, and ability to influence molecular conformation. This guide provides a detailed comparison of the spectroscopic data for the 2,2,2-trifluoroethoxy group against the common ethoxy and 2-chloroethoxy groups, supported by experimental protocols and a logical workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the 2,2,2-trifluoroethoxy, ethoxy, and 2-chloroethoxy groups. This data is essential for the identification and characterization of these groups in novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | 3.8 - 4.5 | Quartet | ~ 8-9 | The methylene (B1212753) protons are coupled to the three fluorine atoms. |
| Ethoxy (-OCH₂CH₃) | 3.5 - 4.0 (CH₂) / 1.1 - 1.3 (CH₃) | Quartet (CH₂) / Triplet (CH₃) | ~ 7 | A characteristic ethyl pattern is observed.[1] |
| 2-Chloroethoxy (-OCH₂CH₂Cl) | 3.7 - 3.9 (ClCH₂) / 3.6 - 3.8 (OCH₂) | Triplet / Triplet | ~ 6 | The two methylene groups are chemically distinct and couple to each other. |
¹³C NMR Data
| Functional Group | Typical Chemical Shift (ppm) | Notes |
| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | 60 - 70 (CH₂) / 120 - 125 (CF₃, quartet) | The CF₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms. |
| Ethoxy (-OCH₂CH₃) | 58 - 68 (CH₂) / 14 - 16 (CH₃) | Two distinct signals are observed for the two carbon atoms.[2] |
| 2-Chloroethoxy (-OCH₂CH₂Cl) | 68 - 72 (OCH₂) / 42 - 45 (ClCH₂) | The carbon attached to the chlorine is significantly downfield. |
¹⁹F NMR Data
| Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | -70 to -80 | Triplet | Referenced to CFCl₃. The fluorine signal is split by the adjacent methylene protons. |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Vibration Mode | Intensity |
| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | 1280 - 1100 | C-F stretch | Strong |
| 1150 - 1050 | C-O stretch | Strong | |
| Ethoxy (-OCH₂CH₃) | 1150 - 1085 | C-O stretch | Strong |
| 2980 - 2850 | C-H stretch | Strong | |
| 2-Chloroethoxy (-OCH₂CH₂Cl) | 1140 - 1085 | C-O stretch | Strong |
| 800 - 600 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
Key fragmentation patterns under Electron Ionization (EI) are presented.
| Functional Group | Key Fragments (m/z) | Interpretation |
| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | [M-CF₃]⁺, [M-OCH₂CF₃]⁺ | Loss of the trifluoromethyl radical or the entire trifluoroethoxy group. |
| Ethoxy (-OCH₂CH₃) | [M-CH₃]⁺, [M-CH₂CH₃]⁺, [M-OCH₂CH₃]⁺ | Alpha-cleavage is common, leading to the loss of a methyl or ethyl radical.[3] |
| 2-Chloroethoxy (-OCH₂CH₂Cl) | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-OCH₂CH₂Cl]⁺ | Loss of a chlorine radical or fragments containing chlorine is characteristic. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
¹⁹F NMR Acquisition :
-
Acquire a one-dimensional fluorine spectrum.
-
Set the spectral width to an appropriate range based on the expected chemical shifts of fluorinated compounds.
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing :
-
Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]
-
Infrared (IR) Spectroscopy
For liquid samples, the attenuated total reflectance (ATR) or thin-film method is commonly used.
-
ATR Method :
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid sample onto the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Thin-Film Method :
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[7]
-
Gently press the plates together to form a thin film.
-
Place the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
-
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
The following protocol is for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
-
Sample Introduction :
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.
-
-
Ionization :
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).
-
Detection : An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound containing an alkoxy group.
Caption: Workflow for Spectroscopic Analysis of Alkoxy Groups.
References
- 1. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sc.edu [sc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoroethyl Methanesulfonate: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of 2,2,2-Trifluoroethyl methanesulfonate (B1217627), ensuring the safety of laboratory personnel and compliance with regulatory standards.
This document provides detailed procedures for the proper disposal of 2,2,2-Trifluoroethyl methanesulfonate, a reactive alkylating agent commonly used in organic synthesis.[1] Adherence to these guidelines is critical to mitigate the significant health and environmental risks associated with this compound. This chemical is classified as corrosive and can cause severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5] Appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) to prevent skin contact.[5]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against splashes.[3]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is required.[5]
In case of accidental exposure, immediate first aid is crucial. For skin contact, flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][5] In case of inhalation, move the person to fresh air.[3][6] If swallowed, rinse the mouth with water and do not induce vomiting.[3][6] In all cases of exposure, seek immediate medical attention.[3][5][6]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[3][7] Do not dispose of this chemical down the drain or in the regular trash.[7][8]
-
Waste Identification and Classification:
-
This compound is considered a hazardous waste due to its corrosive and toxic properties.[2][3][7]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes that may apply under the Resource Conservation and Recovery Act (RCRA).[7] While not specifically listed, it may fall under codes for corrosive (D002) or reactive wastes based on its characteristics.[9]
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[7][10] The container should be made of a material that will not react with the chemical, such as glass or a specific type of plastic approved by your EHS office.
-
The container must be kept tightly closed except when adding waste.[7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[11]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.
-
Collect the absorbed material and contaminated items into a sealed, labeled hazardous waste container for disposal.[3]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10]
-
Do not attempt to treat or neutralize the waste yourself unless you are trained and equipped to do so and it is part of an approved laboratory procedure.
-
Chemical incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 1B/1C), Serious Eye Damage/Eye Irritation (Category 1), Acute Toxicity, Inhalation (Category 4) | [2][5] |
| UN Number | UN2927 (Toxic liquid, corrosive, organic, n.o.s.) | [5] |
| Hazard Class | 6.1 (Toxic) | [5] |
| Subsidiary Hazard Class | 8 (Corrosive) | [5] |
| Packing Group | II | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 25236-64-0 | Benchchem [benchchem.com]
- 2. This compound | C3H5F3O3S | CID 556565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 25236-64-0 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. mtu.edu [mtu.edu]
- 8. research.auburn.edu [research.auburn.edu]
- 9. my.alfred.edu [my.alfred.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2,2,2-Trifluoroethyl methanesulfonate
Essential Safety and Handling Guide for 2,2,2-Trifluoroethyl Methanesulfonate (B1217627)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2,2,2-Trifluoroethyl methanesulfonate. This substance is a potent alkylating agent and requires strict adherence to safety procedures to minimize exposure risk.
Hazard Summary
This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2] It may also be harmful if swallowed or inhaled and can be corrosive to metals.[2][3] Due to its reactivity as a sulfonate ester and alkylating agent, it should be handled with extreme caution as a potential mutagen.
Quantitative Hazard and Shipping Data
For ease of reference, key quantitative data regarding this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 25236-64-0 | [3][4] |
| Molecular Formula | C3H5F3O3S | [4] |
| UN Number | 3265 | [1] |
| Hazard Class | 8 (Corrosive) | [1] |
| Packing Group | III | [1] |
| GHS Pictogram | GHS05 (Corrosive) | [1] |
| Hazard Statements | H290, H314 | [1][2] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers to exposure. The following table outlines the minimum required PPE for handling this substance.
| Body Part | PPE Type | Material/Standard Specification |
| Hands | Chemical Resistant Gloves (Double Gloving Recommended) | Inner Glove: Nitrile. Outer Glove: Heavy-duty Butyl rubber or Viton™. Nitrile alone is not recommended for prolonged contact.[5] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes (ANSI Z87.1). A full-face shield must be worn over the goggles. |
| Body | Chemical Resistant Lab Coat / Apron | Rubber or other chemically impervious material. A standard cotton lab coat is insufficient. |
| Respiratory | Respirator (if not in a fume hood) | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases if there is any risk of inhalation. |
| Feet | Closed-toe Shoes | Made of a non-porous, chemically resistant material. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is mandatory when working with this compound.
1. Preparation and Engineering Controls:
- Work Area: All handling of this substance MUST be conducted within a certified chemical fume hood to minimize inhalation exposure.
- Emergency Equipment: Ensure an emergency eyewash station and safety shower are immediately accessible and have been tested within the last month.
- Spill Kit: A spill kit containing an absorbent material suitable for corrosive liquids (e.g., vermiculite, sand) must be readily available. Do not use combustible absorbents like paper towels.
2. Handling and Dispensing:
- Donning PPE: Put on all required PPE as specified in the table above before entering the designated work area.
- Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of splashes. Avoid pouring directly from the bottle when possible.
- Weighing: If weighing is necessary, dispense the liquid into a tared, sealed container within the fume hood.
- Reaction Setup: All reactions involving this reagent should be conducted in glassware that has been inspected for cracks or defects. Ensure the reaction is adequately cooled if the process is exothermic.
3. Post-Handling and Decontamination:
- Cleaning: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
- Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
- Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials, in a corrosion-resistant container.[1]
Emergency Plan: Exposure and Spills
Immediate and decisive action is required in any emergency involving this substance.
1. Personnel Exposure:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]
- Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
- Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
2. Chemical Spill:
- Evacuate: Immediately evacuate the area and alert nearby personnel.
- Isolate: If safe to do so, prevent the spill from spreading.
- Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite.
- Neutralize: Once absorbed, slowly and carefully add a neutralizing agent (e.g., a 5% sodium bicarbonate solution) to the absorbed material. Be aware that this may cause gas evolution.
- Collect: Scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.
- Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
All waste containing this compound must be treated as hazardous.
1. Waste Collection:
- Collect all waste materials (including contaminated absorbents, gloves, and disposable labware) in a dedicated, labeled, and sealed hazardous waste container.
- Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Laboratory-Scale Neutralization and Disposal:
- Principle: Small residual amounts of this compound can be neutralized by hydrolysis with a weak base. This procedure should only be performed by trained personnel in a fume hood.
- Procedure:
- Prepare a dilute solution of the waste material by slowly adding it to a large volume of cold water in a beaker placed in an ice bath.
- Slowly add a 5% solution of sodium bicarbonate while stirring. Monitor for any gas evolution or temperature increase.
- Continue adding the bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.
- Let the neutralized solution sit for several hours to ensure the reaction is complete.
- Dispose of the neutralized aqueous waste in accordance with local, state, and federal regulations. This may involve collection by a certified hazardous waste disposal company.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
